n-Nonanoylmorpholine
Description
The exact mass of the compound 4-Nonanoylmorpholine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3150. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality n-Nonanoylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Nonanoylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-morpholin-4-ylnonan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-2-3-4-5-6-7-8-13(15)14-9-11-16-12-10-14/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRDJXSTGSUITP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201022 | |
| Record name | Pelargonic acid morpholide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5299-64-9 | |
| Record name | 4-Nonanoylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5299-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pelargonic acid morpholide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005299649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nonanoylmorpholine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pelargonic acid morpholide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-NONANOYLMORPHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D2NEP40LU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
An In-Depth Technical Guide to 4-Nonanoylmorpholine: Physicochemical Properties and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nonanoylmorpholine, also known by synonyms such as Pelargonic Acid Morpholide and N-Nonanoylmorpholine, is a fatty acid amide of significant interest in various scientific domains. Structurally, it comprises a nonanoyl (pelargonyl) chain attached to a morpholine ring, conferring upon it a unique combination of lipophilicity from the fatty acid tail and polarity from the morpholine headgroup. This amphipathic nature governs its solubility, reactivity, and potential applications, which range from a solvent in specific formulations to a compound with reported insect repellent properties.[1] This technical guide provides a comprehensive overview of the essential physical and chemical characteristics of 4-Nonanoylmorpholine, alongside detailed methodologies for its synthesis and analytical characterization, tailored for the scientific community.
Part 1: Core Physicochemical Characteristics
A thorough understanding of the fundamental physicochemical properties of 4-Nonanoylmorpholine is paramount for its effective application in research and development. These properties dictate its behavior in various matrices and are crucial for formulation design, quality control, and safety assessments.
Structural and General Properties
4-Nonanoylmorpholine is an amide formed from the reaction of nonanoic acid (pelargonic acid) and morpholine.[1] Its molecular structure is pivotal to its chemical identity and physical behavior.
| Property | Value | Source |
| IUPAC Name | 1-(morpholin-4-yl)nonan-1-one | [2] |
| Synonyms | 4-Nonanoylmorpholine, Pelargonic acid morpholide, N-Nonanoylmorpholine | [2][3] |
| CAS Number | 5299-64-9 | [2][3] |
| Molecular Formula | C₁₃H₂₅NO₂ | [1][3] |
| Molecular Weight | 227.34 g/mol | [1][2][3] |
| Appearance | Liquid | [1][3] |
Thermal and Spectroscopic Data
The thermal stability and spectroscopic fingerprint of 4-Nonanoylmorpholine are critical for its identification and for determining its behavior under various processing conditions.
| Property | Value | Source |
| Boiling Point | 310 to 315 °C (590 to 599 °F; 583 to 588 K) | [1][3] |
| Solubility in water | Insoluble | [1][3] |
| Solubility in organic solvents | Soluble in polar organic solvents (e.g., acetone, propanol, dimethylformamide) and fats. | [1] |
| Volatility | 27 mg/m³ at 20 °C and 43 mg/m³ at 35 °C | [3] |
Part 2: Synthesis and Chemical Reactivity
The synthesis of 4-Nonanoylmorpholine is typically achieved through the acylation of morpholine. Understanding its synthesis is fundamental for obtaining high-purity material for research and development.
Synthesis of 4-Nonanoylmorpholine
The most common laboratory-scale synthesis involves the reaction of nonanoyl chloride (the acyl chloride of nonanoic acid) with morpholine.[1] This is a classic nucleophilic acyl substitution reaction.
Experimental Protocol: Synthesis of 4-Nonanoylmorpholine
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with morpholine and a suitable inert solvent (e.g., dichloromethane or diethyl ether).
-
Acylation: Nonanoyl chloride is dissolved in the same solvent and added dropwise to the morpholine solution via the dropping funnel. The reaction is typically carried out at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction. An excess of morpholine or the addition of a non-nucleophilic base (e.g., triethylamine) can be used to neutralize the hydrochloric acid byproduct.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed with water to remove the morpholine hydrochloride salt. The organic layer is then washed with a dilute acid solution, followed by a dilute base solution, and finally with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.
Chemical Stability and Degradation
-
Hydrolytic Stability: As an amide, 4-Nonanoylmorpholine can undergo hydrolysis to yield nonanoic acid and morpholine. This reaction is typically slow under neutral conditions but is accelerated by the presence of acids or bases and elevated temperatures. The mechanism involves nucleophilic attack of water or hydroxide on the carbonyl carbon of the amide.
-
Thermal Stability: Amides are generally thermally stable compounds. While specific data for 4-Nonanoylmorpholine is limited, its high boiling point suggests good thermal stability under normal processing conditions. At very high temperatures, thermal decomposition may occur, potentially leading to the formation of various degradation products.
Part 3: Analytical Characterization
Robust analytical methods are essential for the quality control, purity assessment, and quantitative analysis of 4-Nonanoylmorpholine.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of 4-Nonanoylmorpholine will exhibit characteristic signals for the protons of the nonanoyl chain and the morpholine ring. The protons on the carbons adjacent to the carbonyl group and the nitrogen and oxygen atoms of the morpholine ring will be the most downfield-shifted.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon atom in the molecule. The carbonyl carbon will have the most downfield chemical shift, typically in the range of 170-185 ppm for amides. The carbons of the morpholine ring will appear in the region characteristic for ethers and amines.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of 4-Nonanoylmorpholine will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide group, typically found in the region of 1630-1680 cm⁻¹. Other characteristic bands will include C-H stretching vibrations of the alkyl chain and C-N and C-O stretching vibrations of the morpholine ring.
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 4-Nonanoylmorpholine. The molecular ion peak [M]⁺ should be observed at m/z 227. The fragmentation pattern will likely involve cleavage of the acyl group and fragmentation of the morpholine ring.
Chromatographic Methods
Due to its volatility and thermal stability, Gas Chromatography (GC) is a suitable technique for the analysis of 4-Nonanoylmorpholine. High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for non-volatile impurities or for formulations where GC is not ideal.
Experimental Protocol: GC-MS Analysis of 4-Nonanoylmorpholine (General Method)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically set to 250-280 °C.
-
Oven Temperature Program: A temperature gradient program is used to ensure good separation of the analyte from any impurities. A typical program might start at a lower temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 280-300 °C), and hold for a few minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass range of m/z 40-400 is typically sufficient to capture the molecular ion and major fragments.
-
-
Sample Preparation: A dilute solution of 4-Nonanoylmorpholine is prepared in a suitable solvent (e.g., acetone or ethyl acetate).
-
Data Analysis: The resulting chromatogram and mass spectra are used to identify and quantify 4-Nonanoylmorpholine based on its retention time and mass fragmentation pattern.
Part 4: Safety and Handling
While specific comprehensive safety data for 4-Nonanoylmorpholine is not widely available, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on its structure and the properties of its parent compounds, morpholine and nonanoic acid, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and oxidizing agents.
It is important to note that morpholine, a precursor, is classified as a substance that can cause severe skin burns and eye damage, and is toxic if it comes into contact with skin or is inhaled.[4] While the amide formation significantly alters the chemical properties, a cautious approach to handling 4-Nonanoylmorpholine is warranted.
Conclusion
4-Nonanoylmorpholine is a molecule with distinct physical and chemical properties stemming from its unique structure. This guide has provided a detailed overview of its key characteristics, synthesis, and analytical methodologies. For researchers and drug development professionals, a thorough understanding of these fundamental aspects is crucial for leveraging the potential of this compound in their respective fields. As with any chemical entity, adherence to proper safety protocols is essential to ensure a safe and productive research environment. Further research to establish a more comprehensive toxicological and ecotoxicological profile would be beneficial for broader applications.
References
-
Wikipedia. 4-Nonanoylmorpholine. [Link]
-
chemeurope.com. 4-Nonanoylmorpholine. [Link]
-
PubChem. 4-Nonanoylmorpholine. [Link]
-
ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]
-
Carl ROTH. Safety Data Sheet: Morpholine. [Link]
-
Organic Chemistry Portal. Morpholine synthesis. [Link]
-
Khan Academy. Acid and base-catalyzed hydrolysis of amides. [Link]
-
YouTube. Synthesizing Pelargonic Acid Morpholide, a PAVA's forgotten cousin. [Link]
-
PMC. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. [Link]
-
PMC. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]
Sources
Biological activity of pelargonic acid morpholide
An In-depth Technical Guide to the Biological Activity of Pelargonic Acid Morpholide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelargonic Acid Morpholide (PAM), also known as N-Nonanoylmorpholine, is a synthetic amide derived from pelargonic acid and morpholine. While structurally unassuming, this compound exhibits potent biological activity, primarily as a sensory irritant. This technical guide provides a comprehensive analysis of its physicochemical properties, synthesis, and core mechanism of action. The central focus is its function as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor in pain and inflammation pathways. We will explore how this molecular interaction translates into its principal applications as a lachrymatory agent and area denial chemical. Furthermore, this guide will present a generalized, yet detailed, experimental workflow for assessing TRPV1 agonism in vitro, providing a practical framework for researchers in the field.
Introduction and Chemical Identity
Pelargonic Acid Morpholide (PAM) is the common name for the amide compound formed between pelargonic acid (nonanoic acid) and morpholine. It is chemically designated as 4-Nonanoylmorpholine or 1-(Morpholin-4-yl)nonan-1-one[1][2][3]. First synthesized in 1954, PAM is a colorless to yellowish oily liquid that is insoluble in water but soluble in fats and various polar organic solvents such as acetone and propanol[1][2]. Its primary notoriety comes from its use as a potent sensory irritant, or lachrymatory agent, often utilized in self-defense sprays and riot control formulations, particularly in Russia and Ukraine[1][2]. Beyond this application, it has also been noted for its insect repellent properties against mosquitoes of the Aedes aegypti species[2]. The biological effects of PAM are intrinsically linked to its interaction with specific neuronal receptors, which will be the central focus of this guide.
Physicochemical Properties
A clear understanding of a compound's physical and chemical characteristics is fundamental to its application in biological systems. The properties of Pelargonic Acid Morpholide are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-morpholin-4-ylnonan-1-one | [1][3][] |
| Synonyms | 4-Nonanoylmorpholine, N-Nonanoylmorpholine, MPK, MPA | [1][2][3] |
| CAS Number | 5299-64-9 | [1][3] |
| Molecular Formula | C₁₃H₂₅NO₂ | [1][3][] |
| Molar Mass | 227.34 g/mol | [1][3][] |
| Appearance | Liquid | [1][2] |
| Boiling Point | 310 - 315 °C | [1] |
| Solubility | Insoluble in water; Soluble in polar organic solvents and fats | [1][2] |
Synthesis Overview
The synthesis of Pelargonic Acid Morpholide is a straightforward amidation reaction. The original method, developed in 1954 by L.M. Rice, involves the reaction of morpholine with the acyl chloride of pelargonic acid (nonanoyl chloride)[1][2]. This is a classic example of a Schotten-Baumann reaction, where an amine is acylated. The process is efficient and provides a direct route to the final amide product.
Caption: Synthesis of Pelargonic Acid Morpholide.
Core Biological Activity: Agonism of the TRPV1 Receptor
The primary biological effects of Pelargonic Acid Morpholide as a sensory irritant are mediated through its action as an agonist on the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.
The Role of the TRPV1 Receptor
TRPV1, often referred to as the capsaicin receptor, is a non-selective cation channel predominantly expressed on the sensory neurons of the peripheral nervous system[5][6]. It functions as a polymodal molecular integrator of noxious stimuli, meaning it can be activated by a variety of distinct inputs, including:
-
Exogenous Chemicals: Vanilloids like capsaicin from chili peppers and synthetic analogues like PAM[6][7].
-
Noxious Heat: Temperatures of approximately 43°C or higher[6].
-
Acidic pH: Extracellular protons (low pH)[6].
Activation of TRPV1 leads to an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), which depolarizes the neuron and initiates an action potential[5][7]. This signal is transmitted to the central nervous system, where it is interpreted as pain, burning, or irritation. This receptor is a critical component of nociception and neurogenic inflammation[5][9].
Mechanism of Action of Pelargonic Acid Morpholide
As a structural analogue of other known vanilloid agonists, PAM activates TRPV1, likely by binding to the same hydrophobic pocket within the channel as capsaicin[7]. This binding event stabilizes the open conformation of the channel, leading to the cascade of events described above.
Sources
- 1. 4-Nonanoylmorpholine [chemeurope.com]
- 2. 4-Nonanoylmorpholine - Wikipedia [en.wikipedia.org]
- 3. 4-Nonanoylmorpholine | C13H25NO2 | CID 79182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Activation and sensitisation of the vanilloid receptor: role in gastrointestinal inflammation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of modality-specific transient receptor potential vanilloid-1 antagonists that do not alter body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Basal Pharmacology of Palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiology and Pharmacology of the Vanilloid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Irritant Effects of n-Nonanoylmorpholine: Mechanisms, Assessment, and Methodologies
Introduction to n-Nonanoylmorpholine
n-Nonanoylmorpholine, also known as pelargonic acid morpholide (MPA), is the amide of pelargonic acid and morpholine.[1] While it has been reportedly used as a food seasoning in the past, its primary contemporary application is as a sensory irritant.[1] It is classified as a Riot Control Agent (RCA) and is frequently used as a solvent and co-irritant in formulations containing other agents like CS (2-chlorobenzalmalononitrile) or CR (dibenzoxazepine) gas, commonly known as tear gas.[1][2][3] Although its potency when used alone is considered low, it significantly enhances the irritant effects of these formulations.[1][3] This guide provides an in-depth technical overview of the known irritant effects of n-Nonanoylmorpholine, the underlying biochemical mechanisms, and the authoritative methodologies for its assessment.
Chemical Identity and Properties
A clear understanding of the physicochemical properties of n-Nonanoylmorpholine is fundamental to designing and interpreting toxicological studies.
| Property | Value | Source |
| IUPAC Name | 1-(Morpholin-4-yl)nonan-1-one | PubChem[4] |
| Synonyms | 4-Nonanoylmorpholine, Pelargonic acid morpholide, MPA | PubChem[4] |
| CAS Number | 5299-64-9 | ChemicalBook[5] |
| Molecular Formula | C13H25NO2 | PubChem[4] |
| Molecular Weight | 227.34 g/mol | PubChem[4] |
| Appearance | Colourless Oil / Liquid | ChemicalBook[5] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone) | RSC[3] |
Overview of Irritant Profile
n-Nonanoylmorpholine is a potent sensory irritant affecting the skin, eyes, and respiratory tract.[2][3] Human volunteer studies have documented a range of transient effects, including a burning sensation in the nose, throat, and eyes, accompanied by lachrymation, coughing, and difficulty breathing (dyspnoea).[3] The onset of these effects is rapid, and symptoms typically resolve quickly upon removal to fresh air.[3] This profile is characteristic of compounds that act on sensory nerve receptors.
Mechanistic Basis of Irritation
The irritant effects of n-Nonanoylmorpholine are not caused by non-specific cellular damage but by a specific interaction with nociceptive pathways. The primary mechanism involves the activation of Transient Receptor Potential (TRP) ion channels located on the plasma membrane of sensory neurons.[2]
The Role of Transient Receptor Potential (TRP) Channels
TRP channels are a group of non-selective cation channels that function as detectors of a wide array of physical and chemical stimuli, including temperature, pressure, and irritant chemicals.[2] For n-Nonanoylmorpholine, the key targets are the TRPA1 and TRPV1 channels, often referred to as "pain receptors."[2]
-
TRPV1 (Transient Receptor Potential Vanilloid 1): Famously known as the capsaicin receptor, TRPV1 is activated by heat, acid, and various chemical irritants. Its activation leads to a burning sensation. The study of other irritants, like cocamide monoethanolamide, has shown that interaction with TRPV1 is a key mechanism for eye and skin irritation.[6]
-
TRPA1 (Transient Receptor Potential Ankryin 1): This channel is a primary sensor for environmental irritants, including many components of tear gas and industrial chemicals. Its activation typically produces a sharp, stinging pain and neurogenic inflammation.
Activation of these channels by n-Nonanoylmorpholine leads to an influx of cations (primarily Ca²⁺) into the sensory neuron. This influx depolarizes the cell, initiating an action potential that travels to the central nervous system, where it is perceived as pain, burning, or itching.[7] Concurrently, this activation causes the local release of neuropeptides like Substance P and CGRP (Calcitonin Gene-Related Peptide), leading to "neurogenic inflammation," characterized by vasodilation (redness) and plasma extravasation (swelling).
Caption: n-Nonanoylmorpholine activation of TRP channels on sensory neurons.
Assessment of Dermal Irritation
Evaluating the potential for a chemical to cause skin irritation is a critical component of safety assessment. Modern approaches prioritize non-animal, human-relevant methods.
In Vitro Methodology: Reconstructed Human Epidermis (RhE) Test
This methodology, standardized as OECD Test Guideline 439, is a regulatory-accepted replacement for the traditional rabbit skin irritation test.[8] Its scientific value lies in its use of a multi-layered, differentiated model of the human epidermis derived from human keratinocytes, which mimics the barrier function and physiology of native human skin.[8]
The causality behind this protocol is that irritant chemicals will compromise the integrity of the epidermal cells, reducing their metabolic activity. This reduction is quantified by measuring the conversion of a vital dye (MTT) into a colored formazan product by mitochondrial dehydrogenases in viable cells.[8] A significant decrease in viability indicates an irritant potential.
Step 1: Preparation of RhE Tissues
-
Receive commercially available RhE tissue inserts (e.g., EpiDerm™, EPISKIN™) and acclimate them in provided culture medium overnight in a CO₂ incubator (37°C, 5% CO₂). This ensures the tissues are stable and metabolically active before the experiment.
Step 2: Application of Test Chemical
-
Remove tissues from the incubator. Apply a sufficient amount of neat n-Nonanoylmorpholine (typically 25-50 µL) directly onto the epidermal surface.
-
Controls: Prepare triplicate tissues for a Negative Control (NC), typically sterile Phosphate-Buffered Saline (PBS), and a Positive Control (PC), 5% Sodium Dodecyl Sulfate (SDS). The NC establishes baseline viability (100%), while the PC validates the tissue's ability to respond to a known irritant.
Step 3: Exposure and Incubation
-
Expose the tissues to the test chemical for 60 minutes at room temperature. This duration is standardized to differentiate irritant from non-irritant responses.[8]
-
Following exposure, thoroughly rinse the tissues with PBS to remove the test chemical, halting the reaction.
Step 4: MTT Assay
-
Transfer the washed tissues to a fresh 24-well plate containing MTT medium (1 mg/mL).
-
Incubate for 3 hours in the CO₂ incubator. During this time, viable cells metabolize the yellow MTT into a purple formazan precipitate.
-
Self-Validation: The intensity of the purple color is directly proportional to the number of viable cells.
Step 5: Formazan Extraction and Quantification
-
Blot the tissues dry and place them in a new plate. Add an extraction solvent (e.g., isopropanol) to each well.
-
Seal the plate and allow it to shake for at least 2 hours at room temperature to fully dissolve the formazan crystals.
-
Transfer aliquots of the purple extract to a 96-well plate and measure the optical density (OD) at 570 nm using a spectrophotometer.
Step 6: Data Analysis and Interpretation
-
Calculate the percentage viability for each tissue relative to the negative control: % Viability = (OD_test_chemical / OD_negative_control) x 100
-
Classification:
Caption: Defined Approach workflow for ocular irritation assessment.
Assessment of Respiratory Irritation
Respiratory irritation is a key feature of n-Nonanoylmorpholine's profile as an RCA. [3]It can be divided into two types: localized inflammation of the respiratory tract and sensory irritation mediated by nerves. [9]
Clinical Manifestations and Classification
Human exposure data provides the most direct evidence for respiratory irritation. As noted, volunteers exposed to n-Nonanoylmorpholine reported:
-
Coughing [3]* Burning sensation in the nose and throat [3]* Dyspnoea (shortness of breath) and substernal pain [3] These symptoms align with the definition of respiratory irritation under the UN Globally Harmonized System (GHS). [9]Based on these transient but significant effects, n-Nonanoylmorpholine would be classified under Specific Target Organ Toxicity Single Exposure Category 3 (STOT-SE 3) , with the hazard statement H335: May cause respiratory irritation . [9]
Summary and Future Directions
n-Nonanoylmorpholine is a well-characterized sensory irritant whose effects are primarily mediated through the specific activation of the TRPA1 and TRPV1 ion channels on sensory neurons. This mechanism triggers a cascade leading to the perception of pain and neurogenic inflammation in the skin, eyes, and respiratory tract.
The assessment of these irritant effects is robustly supported by a suite of modern, non-animal testing strategies that are accepted at a regulatory level. The Reconstructed Human Epidermis (RhE) test (OECD TG 439) and Defined Approaches for eye irritation (OECD TG 467) provide reliable, human-relevant data for dermal and ocular hazard identification. Human clinical data confirms its classification as a respiratory irritant.
For drug development professionals, understanding this mechanistic and toxicological profile is crucial. While n-Nonanoylmorpholine itself is an irritant, the pathways it activates (TRPV1/TRPA1) are significant targets for developing novel analgesic and anti-inflammatory drugs. The methodologies described herein are not only for hazard identification but also serve as foundational screening tools to identify compounds that can modulate these pathways for therapeutic benefit.
References
-
Wikipedia. (n.d.). 4-Nonanoylmorpholine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79182, 4-Nonanoylmorpholine. Retrieved from [Link]
-
Cao, Z., et al. (n.d.). Surfactant cocamide monoethanolamide causes eye irritation by activating nociceptor TRPV1 channels. PubMed. Retrieved from [Link]
-
Ancona, A. A., & Ramsay, D. L. (n.d.). Irritant cutaneous reactions to N-methyl-2-pyrrolidone (NMP). PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Determination of Chemical Irritation Potential Using a Defined Gene Signature Set on Tissue-Engineered Human Skin Equivalents. Retrieved from [Link]
-
Basketter, D. A., et al. (n.d.). Application of a 4-h human patch test method for comparative and investigative assessment of skin irritation. PubMed. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Nitric Oxide Signal Transduction and Its Role in Skin Sensitization. Retrieved from [Link]
-
MDPI. (2023). Detecting Skin Reactions in Epicutaneous Patch Testing with Deep Learning: An Evaluation of Pre-Processing and Modality Performance. Retrieved from [Link]
-
MDPI. (2024). Mechanisms of Sensitive Skin and the Soothing Effects of Active Compounds: A Review. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
Larese Filon, F., et al. (2025). Epidemiological and Occupational Pattern of Patch-Test Reactions to p-Tert-butylphenol-formaldehyde Resin in North-Eastern Italy, 1997-2021. PubMed. Retrieved from [Link]
-
Kim, B. H., et al. (n.d.). The mechanism of retinol-induced irritation and its application to anti-irritant development. Retrieved from [Link]
-
Ogiso, T., et al. (n.d.). Acute toxicity and skin irritation of pyrrolidone derivatives as transdermal penetration enhancer. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Developing OECD test guidelines for regulatory testing of nanomaterials to ensure mutual acceptance of test data. Retrieved from [Link]
-
ResearchGate. (2025). Improving the Sensitivity of the EpiDerm Skin Irritation Test Protocol. Retrieved from [Link]
-
Military Medical Science Letters. (2014). IRRITANT COMPOUNDS: RESPIRATORY IRRITANT GASES. Retrieved from [Link]
-
Consensus. (n.d.). Mechanisms of retinol-induced skin irritation. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development. (2022). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Retrieved from [Link]
-
YouTube. (2018). Use of Non-animal Methods for Skin Sensitization Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of skin irritation potential in the human 4-h patch test. Retrieved from [Link]
-
De Jong, W. H., et al. (2020). The suitability of reconstructed human epidermis models for medical device irritation assessment: A comparison of In Vitro and In Vivo testing results. PubMed. Retrieved from [Link]
-
Kaspar, K., et al. (2018). Absence of human skin irritation and allergenic potential after repeated patch applications of a lamellar moisturizer. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Prediction of Respiratory Irritation and Respiratory Sensitization of Chemicals Using Structural Alerts and Machine Learning Modeling. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). RSC Advances REVIEW. Retrieved from [Link]
-
XCellR8. (n.d.). Skin Irritation Test. Retrieved from [Link]
-
Organisation for the Prohibition of Chemical Weapons. (2017). SAB-25/WP.1. Retrieved from [Link]
-
Pure. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Regulatory Ecotoxicity Testing of Nanomaterials - Proposed Modifications of OECD Test Guidelines Based on Laboratory Experience with Silver and Titanium Dioxide nanoparticles. Retrieved from [Link]
Sources
- 1. 4-Nonanoylmorpholine - Wikipedia [en.wikipedia.org]
- 2. n-Nonanoylmorpholine | 5299-64-9 | Benchchem [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. 4-Nonanoylmorpholine | C13H25NO2 | CID 79182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-NONANOYLMORPHOLINE | 5299-64-9 [chemicalbook.com]
- 6. Surfactant cocamide monoethanolamide causes eye irritation by activating nociceptor TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. x-cellr8.com [x-cellr8.com]
- 9. Prediction of Respiratory Irritation and Respiratory Sensitization of Chemicals Using Structural Alerts and Machine Learning Modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of n-Nonanoylmorpholine in Common Laboratory Solvents
Introduction
n-Nonanoylmorpholine, a morpholide derivative of nonanoic acid, is a compound of interest in various research and development sectors, including pharmaceuticals and agrochemicals. Its utility in these fields is fundamentally linked to its behavior in solution. A thorough understanding of its solubility in a range of common laboratory solvents is paramount for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the solubility characteristics of n-Nonanoylmorpholine, offering both theoretical insights and practical, field-proven methodologies for its assessment. We will delve into the physicochemical properties that govern its solubility, present qualitative and predictive quantitative data, and provide a detailed, self-validating experimental protocol for determining its solubility in your own laboratory setting.
Physicochemical Properties of n-Nonanoylmorpholine
The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. The key physicochemical properties of n-Nonanoylmorpholine are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₅NO₂ | PubChem[1] |
| Molecular Weight | 227.34 g/mol | PubChem[1] |
| Appearance | Liquid | Chemeurope.com[2] |
| Boiling Point | 310-315 °C | Chemeurope.com[2] |
| XLogP3-AA (Lipophilicity) | 2.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
The molecule possesses a long, nonpolar nonanoyl chain, which contributes to its lipophilic character, as indicated by the XLogP3-AA value of 2.9.[1] Conversely, the morpholine ring, with its oxygen and nitrogen atoms, introduces polarity and the capacity to accept hydrogen bonds.[1] This amphipathic nature is central to its solubility behavior.
Understanding Solubility: A Thermodynamic Perspective
The dissolution of a solute in a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG).[3] For dissolution to be spontaneous, ΔG must be negative. The relationship is described by the equation:
ΔG = ΔH - TΔS
Where:
-
ΔH is the enthalpy of solution (the heat absorbed or released during dissolution).
-
T is the absolute temperature.
-
ΔS is the entropy of solution (the change in disorder of the system).[3]
A key principle in predicting solubility is "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces. Solvents that have similar polarity and hydrogen bonding capabilities to the solute are more likely to dissolve it.
It is also crucial to distinguish between two types of solubility measurements:
-
Kinetic Solubility: This is the concentration of a compound at which it starts to precipitate from a solution that was prepared by adding a concentrated stock solution (often in DMSO) to an aqueous buffer. It is a measure of how quickly a compound precipitates and is often used in high-throughput screening.[4][5][6]
-
Thermodynamic (or Equilibrium) Solubility: This is the concentration of a compound in a saturated solution that is in equilibrium with the solid material. This is the true measure of solubility and is typically determined using methods like the shake-flask method, which allows sufficient time for equilibrium to be reached.[4][5][7][8]
For the purposes of this guide, we will focus on thermodynamic solubility, as it provides a more fundamental understanding of the compound's behavior.
Qualitative and Predictive Quantitative Solubility of n-Nonanoylmorpholine
Qualitative Solubility:
n-Nonanoylmorpholine is reported to be:
The insolubility in water is due to the dominant hydrophobic nature of the long nonanoyl chain. While the morpholine ring is polar, it is not sufficient to overcome the energy penalty of disrupting the strong hydrogen bonding network of water to accommodate the large nonpolar tail.
Predictive Quantitative Solubility using Hansen Solubility Parameters (HSP):
To provide a more quantitative prediction of solubility, we can utilize Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.[10][11][12]
The principle is that substances with similar HSP values are likely to be miscible. While experimentally determined HSP values for n-Nonanoylmorpholine are not available, they can be estimated using group contribution methods. Based on its structure, the estimated HSP for n-Nonanoylmorpholine and the known HSP for common lab solvents are presented below.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Predicted Solubility of n-Nonanoylmorpholine |
| n-Nonanoylmorpholine (Estimated) | 17.5 | 6.0 | 7.0 | - |
| Water | 15.5 | 16.0 | 42.3 | Very Low |
| Methanol | 15.1 | 12.3 | 22.3 | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | Good |
| 2-Propanol (Isopropanol) | 15.8 | 6.1 | 16.4 | Very Good |
| Acetone | 15.5 | 10.4 | 7.0 | Very Good |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Very Good |
| Dichloromethane | 17.0 | 7.3 | 7.1 | Very Good |
| Chloroform | 17.8 | 3.1 | 5.7 | Very Good |
| Toluene | 18.0 | 1.4 | 2.0 | Good |
| Hexane | 14.9 | 0.0 | 0.0 | Low |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | Good |
Disclaimer: The HSP values for n-Nonanoylmorpholine are estimations based on its chemical structure and are intended for predictive purposes. Experimental verification is required for definitive quantitative data.
This table suggests that n-Nonanoylmorpholine will have the highest solubility in solvents with HSP values closest to its own, such as isopropanol, acetone, ethyl acetate, and dichloromethane. The significant difference in the hydrogen bonding parameter (δH) between n-Nonanoylmorpholine and water explains its poor aqueous solubility.
Experimental Protocol for Determining Thermodynamic Solubility
The following is a detailed, step-by-step methodology for determining the thermodynamic solubility of n-Nonanoylmorpholine in a chosen solvent, based on the well-established shake-flask method.[8][13] This protocol is designed to be a self-validating system.
I. Materials and Equipment
-
n-Nonanoylmorpholine (of known purity)
-
Selected laboratory solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with screw caps and PTFE-lined septa (e.g., 4 mL or 10 mL)
-
Orbital shaker or wrist-action shaker, preferably in a temperature-controlled environment
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a validated spectrophotometric method)
II. Experimental Workflow
Caption: Experimental workflow for determining thermodynamic solubility.
III. Step-by-Step Methodology
-
Preparation of Vials:
-
Accurately weigh an excess amount of n-Nonanoylmorpholine into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. A starting point could be 50-100 mg for a few mL of solvent.
-
Record the exact mass of the compound added to each vial.
-
-
Addition of Solvent:
-
Using a calibrated pipette, add a precise volume of the chosen solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them on a shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, which indicates equilibrium.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a moderate speed to further pellet the undissolved solid. This step is crucial to avoid clogging the filter in the next step.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Attach a syringe filter to the syringe and dispense the solution into a clean vial. This step removes any remaining microscopic solid particles.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of n-Nonanoylmorpholine.
-
Prepare a calibration curve using standard solutions of n-Nonanoylmorpholine of known concentrations in the same solvent.
-
-
Calculation:
-
Calculate the solubility of n-Nonanoylmorpholine in the chosen solvent using the following formula:
Solubility ( g/100 mL) = (Concentration from analysis (g/mL) x Dilution factor) x 100
-
IV. Self-Validating System and Causality
-
Use of Excess Solute: Adding an excess of n-Nonanoylmorpholine ensures that a saturated solution is formed, which is the definition of thermodynamic solubility.
-
Extended Equilibration Time: Agitating for 24-48 hours allows the system to reach a true equilibrium between the dissolved and undissolved states. Taking samples at multiple time points validates that equilibrium has indeed been achieved.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.
-
Centrifugation and Filtration: These steps are essential to ensure that the analyzed sample only contains the dissolved compound and no solid particles, which would lead to an overestimation of solubility.
-
Validated Analytical Method: The use of a validated, specific, and sensitive analytical method ensures the accuracy and reliability of the concentration measurement.
Logical Relationships in Solubility Determination
Caption: Factors influencing the measured solubility of a compound.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of n-Nonanoylmorpholine. While quantitative experimental data is not widely published, a strong understanding of its physicochemical properties and the application of theoretical frameworks like Hansen Solubility Parameters allow for reliable predictions of its behavior in various common laboratory solvents. The provided detailed experimental protocol, based on the robust shake-flask method, empowers researchers to generate accurate and reproducible thermodynamic solubility data in their own laboratories. A thorough understanding and a systematic approach to determining solubility are indispensable for the successful application of n-Nonanoylmorpholine in research and development.
References
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
iFormulate. (2017). iFormulate introduces…a quick guide to Hansen Solubility Parameters. YouTube. [Link]
-
Wikipedia. (n.d.). 4-Nonanoylmorpholine. [Link]
-
Chemeurope.com. (n.d.). 4-Nonanoylmorpholine. [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- Justesen, B. H., et al. (2019). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Dyes and Pigments, 160, 647-656.
- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
-
Chemistry LibreTexts. (2021). 11: Thermodynamics of Solubility. [Link]
-
Science Ready. (n.d.). Amides. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. [Link]
-
Vandezande, J. (2025). The Evolution of Solubility Prediction Methods. Rowan Scientific. [Link]
-
Wikipedia. (n.d.). Solubility. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79182, 4-Nonanoylmorpholine. PubChem. [Link]
-
Chemistry Stack Exchange. (2020). Solubility of Amides. [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
Park, K. (2000). Hansen Solubility Parameters 2000.pdf. [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
ResearchGate. (n.d.). Principles of Solubility. [Link]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
ResearchGate. (2025). Harnessing Hansen Solubility Parameters to Predict Organogel Formation. [Link]
-
Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. [Link]
-
ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
-
Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]
-
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Link]
-
Regulations.gov. (2017). Report : Determination of Water Solubility. [Link]
-
Chemchart. (n.d.). n-Nonanoylmorpholine (5299-64-9). [Link]
-
JoVE. (2020). Video: Solubility - Concept. [Link]
-
Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds. [Link]
-
University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
MDPI. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. [Link]
-
ACS Omega. (n.d.). Pencil and Paper Estimation of Hansen Solubility Parameters. [Link]
-
TEGEWA. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. [Link]
-
ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical.... [Link]
Sources
- 1. 4-Nonanoylmorpholine | C13H25NO2 | CID 79182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nonanoylmorpholine [chemeurope.com]
- 3. Solubility - Wikipedia [en.wikipedia.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
- 7. evotec.com [evotec.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. 4-Nonanoylmorpholine - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bioassaysys.com [bioassaysys.com]
Synthesis of n-Nonanoylmorpholine: A Detailed Laboratory Protocol and Application Guide
This comprehensive guide provides a detailed protocol for the laboratory synthesis of n-Nonanoylmorpholine, a versatile chemical compound with applications in various fields of research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety considerations.
Introduction and Significance
n-Nonanoylmorpholine, also known as 4-nonanoylmorpholine or pelargonic acid morpholide, is an amide formed from nonanoic acid and morpholine.[1] First synthesized in 1954, this compound has garnered interest for its diverse applications.[1] It has been investigated for its properties as an insect repellent and has been used in certain lachrymatory formulations.[1] The lipophilic nature of the nonanoyl group combined with the versatile morpholine scaffold makes it a molecule of interest for further functionalization and exploration in medicinal chemistry and materials science.
The synthesis of n-Nonanoylmorpholine is a classic example of nucleophilic acyl substitution, specifically an amidation reaction. The protocol detailed herein utilizes the robust and widely applicable Schotten-Baumann reaction conditions, which involve the reaction of an amine with an acyl chloride in the presence of a base.[2][3] This method is favored for its efficiency and relatively mild reaction conditions.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of n-Nonanoylmorpholine is crucial for its handling, purification, and characterization.
| Property | Value |
| Molecular Formula | C₁₃H₂₅NO₂ |
| Molecular Weight | 227.34 g/mol |
| Appearance | Liquid |
| Boiling Point | 310-315 °C |
| Solubility in Water | Insoluble |
| Solubility in Organic Solvents | Soluble in acetone, propanol, dimethylformamide |
Reaction Mechanism and Stoichiometry
The synthesis of n-Nonanoylmorpholine proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of morpholine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of nonanoyl chloride. This is followed by the elimination of a chloride ion. The reaction is facilitated by a base, typically an aqueous solution of sodium hydroxide or an organic base like pyridine, which neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[4]
Overall Reaction:
Morpholine + Nonanoyl Chloride → n-Nonanoylmorpholine + Hydrochloric Acid
Detailed Synthesis Protocol
This protocol is based on the principles of the Schotten-Baumann reaction and is optimized for a laboratory setting.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 10 mmol scale) |
| Morpholine | 110-91-8 | 87.12 | 0.87 g (10 mmol) |
| Nonanoyl Chloride | 764-85-2 | 176.68 | 1.77 g (10 mmol) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 0.44 g (11 mmol) |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | 50 mL |
| Deionized Water | 7732-18-5 | 18.02 | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve morpholine (0.87 g, 10 mmol) in 25 mL of dichloromethane.
-
Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (0.44 g, 11 mmol) in 25 mL of deionized water. Add the aqueous NaOH solution to the reaction flask.
-
Cooling: Place the reaction flask in an ice bath and stir the biphasic mixture vigorously for 15-20 minutes to cool it to 0-5 °C.
-
Acyl Chloride Addition: Dissolve nonanoyl chloride (1.77 g, 10 mmol) in 10 mL of dichloromethane and add it to the dropping funnel. Add the nonanoyl chloride solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Allow the layers to separate.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 2 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and collect the filtrate.
-
Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude n-Nonanoylmorpholine as an oil.
Purification
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure n-Nonanoylmorpholine.
Characterization
The identity and purity of the synthesized n-Nonanoylmorpholine should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.[5][6] The ¹H NMR spectrum is expected to show characteristic signals for the morpholine protons and the aliphatic chain of the nonanoyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
Safety Precautions
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of corrosive and volatile reagents.[10]
-
Handling of Reagents:
-
Nonanoyl Chloride: This is a corrosive and moisture-sensitive compound.[7][11] Handle it with care, avoiding contact with skin and eyes. It reacts with water to produce HCl gas.[11]
-
Morpholine: Morpholine is a flammable and corrosive liquid.[8][9] Avoid contact and inhalation.
-
Sodium Hydroxide: NaOH is a corrosive solid. Handle with care to avoid skin and eye burns.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly. Ensure efficient stirring of the biphasic mixture. |
| Hydrolysis of nonanoyl chloride | Ensure all glassware is dry and add the acyl chloride slowly at low temperature. | |
| Product Contamination | Incomplete workup | Ensure thorough washing during the extraction process. |
| Presence of unreacted starting materials | Optimize reaction stoichiometry and consider purification by column chromatography. |
Conclusion
This guide provides a comprehensive and detailed protocol for the laboratory synthesis of n-Nonanoylmorpholine. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable compound for further investigation and application. The principles of the Schotten-Baumann reaction are fundamental in organic synthesis, and a thorough understanding of this methodology is essential for chemists in both academic and industrial settings.
References
-
4-Nonanoylmorpholine. In: Wikipedia. Accessed January 23, 2026. [Link]
- Gauthier, C., Legault, J., Lavoie, S., Rondeau, S., & Pichette, A. (2020).
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
- Santa Cruz Biotechnology, Inc.
-
Schotten–Baumann reaction. In: Wikipedia. Accessed January 23, 2026. [Link]
- Schotten–Baumann reaction. Grokipedia.
- Ma, J., & Thakkar, S. V. (2022). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis, 222, 115110.
- TCI Chemicals.
- Mikros, E., Kourounakis, A. P., & Gkountelias, K. (2002). Conformational Analysis of the Nonapeptide Leuprorelin Using NMR and Molecular Modeling. Journal of Biomolecular Structure and Dynamics, 19(6), 1141–1150.
- Schotten Baumann Reaction. BYJU'S. Published November 17, 2019.
- Morpholine Safety D
- Baranovsky, A. V., Gulyakevich, O. V., & Khripach, V. A. (2019). Analysis of NMR Spectral Data of Structural Analogs of Ponasterone A and 9α,20-Dihydroxyecdysone with an Isoxazoline Ring in the Side Chain. Journal of Applied Spectroscopy, 86(4), 675–682.
- Carl ROTH.
- Nesterenko, A., Alric, I., Silvestre, F., & Durrieu, V. (2014). Acylation via Schotten-Baumann reaction.
- Schotten-Baumann Reaction. Name Reactions in Organic Synthesis.
Sources
- 1. 4-Nonanoylmorpholine - Wikipedia [en.wikipedia.org]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. byjus.com [byjus.com]
- 5. mdpi.com [mdpi.com]
- 6. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
Application Notes and Protocols for n-Nonanoylmorpholine in Insect Repellent Bioassays
Introduction
n-Nonanoylmorpholine, also known as pelargonic acid morpholide, is a synthetic compound with reported insect repellent properties. As an amide derivative of pelargonic acid (a naturally occurring fatty acid) and morpholine, it represents a class of compounds of interest for personal protection against disease vectors. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for evaluating the efficacy of n-Nonanoylmorpholine in various insect repellent bioassays. The methodologies described herein are grounded in established standards from organizations such as the World Health Organization (WHO) to ensure scientific rigor and reproducibility.
Chemical and Physical Properties
A foundational understanding of the test substance is critical for appropriate formulation and bioassay design.
| Property | Value |
| IUPAC Name | 1-(Morpholin-4-yl)nonan-1-one |
| Synonyms | 4-(1-Oxononyl)morpholine, Pelargonic acid morpholide |
| Molecular Formula | C₁₃H₂₅NO₂ |
| Molar Mass | 227.34 g/mol |
| Appearance | Liquid |
| Solubility in Water | Insoluble |
(Source: NIST Chemistry WebBook)
The insolubility of n-Nonanoylmorpholine in water necessitates its formulation in suitable organic solvents, such as ethanol or acetone, for topical application in bioassays.
Hypothesized Mechanism of Action
While the precise molecular mechanism of n-Nonanoylmorpholine's repellent activity is not extensively elucidated in publicly available literature, we can hypothesize its mode of action based on the known mechanisms of other repellents. The interaction between a repellent and an insect is a complex process that begins with the detection of volatile chemical cues by the insect's olfactory system.
Repellents are thought to act through one or more of the following mechanisms:
-
Receptor Agonism/Antagonism: Repellent molecules may directly interact with olfactory receptors (ORs) on the insect's antennae. This interaction can either overstimulate the receptors, causing a disorganized and aversive behavior, or block the receptors that detect host cues, effectively making the host "invisible" to the insect.
-
Disruption of Odor plumes: Some synthetic repellents may function by disrupting the chemical profile of host scents on the skin's surface, thereby confusing the insect's host-seeking behavior.
-
Contact Irritancy (Excito-repellency): The compound may induce an irritating or startling response upon contact, causing the insect to move away from the treated surface.
Given its structure as an amide of a fatty acid, n-Nonanoylmorpholine may interfere with the insect's olfactory system, potentially by binding to odorant-binding proteins (OBPs) or interacting with specific olfactory receptors that detect fatty acids, which are key components of human scent.
Caption: Workflow for the arm-in-cage insect repellent bioassay.
3. Detailed Steps:
-
Preparation of Test Solutions: Prepare a range of concentrations of n-Nonanoylmorpholine in the chosen solvent (e.g., 5%, 10%, 20% w/v). Also prepare the positive and negative control solutions.
-
Volunteer Preparation: Volunteers should avoid using any scented products on the day of the test. A defined area of the forearm (e.g., 600 cm²) is marked for application.
-
Application: Apply a standardized volume (typically 1 mL) of the test or control solution evenly over the marked area of the skin.
-
Acclimation: Allow the treated arm to air dry for a specified period (e.g., 30 minutes) before the first exposure.
-
Exposure: The volunteer inserts the treated forearm into the cage containing the mosquitoes for a set duration (e.g., 3 minutes).
-
Data Recording: During the exposure period, an observer records the number of mosquito landings and probes/bites.
-
Re-exposure: The exposure is repeated at regular intervals (e.g., every 30 or 60 minutes) until the repellent fails.
-
Defining Repellent Failure: Repellent failure is typically defined as the first confirmed bite, which may be followed by a second bite within the same or subsequent exposure period to ensure it was not a chance occurrence.
-
Calculating Complete Protection Time (CPT): The CPT is the time from the application of the repellent until the first confirmed bite.
4. Data Analysis and Interpretation: The mean CPT for each concentration of n-Nonanoylmorpholine is calculated and compared to the positive and negative controls using appropriate statistical tests (e.g., ANOVA with post-hoc tests). This will determine the dose-dependent efficacy of the compound.
Laboratory Bioassays: Olfactometer Tests
Olfactometer bioassays are used to assess the spatial repellency or attractant-inhibiting properties of a compound without direct contact. A Y-tube or four-arm olfactometer is commonly used for this purpose.
Protocol: Y-Tube Olfactometer Bioassay
1. Materials and Reagents:
-
Y-tube or four-arm olfactometer
-
Purified and humidified air source with flow meters
-
Odor source chambers
-
Filter paper discs
-
n-Nonanoylmorpholine solutions of varying concentrations in a volatile solvent (e.g., hexane or acetone)
-
Solvent control
-
Host attractant (optional, for testing attraction-inhibition; e.g., a human hand, CO₂)
-
Test insects (e.g., mosquitoes, flies)
2. Experimental Workflow:
Caption: Workflow for a Y-tube olfactometer bioassay to test for spatial repellency.
3. Detailed Steps:
-
Odor Source Preparation: Apply a known amount of n-Nonanoylmorpholine solution to a filter paper disc and allow the solvent to evaporate. A control disc is treated with the solvent only.
-
Olfactometer Setup: Place the treated filter paper in one arm of the olfactometer and the control in the other. Connect the arms to a purified, humidified air source with a constant flow rate.
-
Insect Introduction: Release a single insect at the base of the Y-tube.
-
Observation: Allow the insect a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the insect moves a certain distance into one of the arms.
-
Replication: Repeat the assay with a sufficient number of insects to achieve statistical power. The positions of the treatment and control arms should be swapped periodically to avoid positional bias.
-
Data Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed using a Chi-square test or a similar statistical method to determine if there is a significant preference or avoidance. A Repellency Index (RI) can be calculated.
Field Bioassays
Field trials are essential to validate laboratory findings under real-world conditions, where environmental factors such as temperature, humidity, and wind can influence repellent efficacy.
Protocol: Field Efficacy Trial
1. Materials and Reagents:
-
Formulated n-Nonanoylmorpholine product (e.g., lotion, spray)
-
Placebo formulation (lotion or spray without the active ingredient)
-
Positive control (e.g., commercial DEET-based product)
-
Human volunteers
-
Mosquito landing/biting collection equipment (e.g., aspirators)
-
Data collection forms
-
Appropriate ethical review and informed consent from volunteers
2. Experimental Design:
-
Site Selection: Choose a location with a high population of the target insect species.
-
Volunteer Recruitment: Recruit a sufficient number of volunteers.
-
Treatment Application: Randomly assign treatments (n-Nonanoylmorpholine, placebo, positive control) to volunteers. Apply a standardized amount of the formulation to exposed skin (e.g., lower legs).
-
Exposure: Volunteers are exposed to the natural insect population for a defined period (e.g., 15-30 minutes) at regular intervals (e.g., hourly).
-
Data Collection: During exposure periods, trained collectors count the number of insects landing on and biting the treated areas of each volunteer.
-
Data Analysis: The landing and biting rates for the n-Nonanoylmorpholine-treated group are compared to the placebo and positive control groups. The percent repellency can be calculated for each time point.
Assessing Synergistic Effects
Combining repellents can sometimes lead to a synergistic effect, where the combined repellency is greater than the sum of the individual repellents. This is a valuable area of investigation for developing more effective repellent formulations.
To assess the synergy of n-Nonanoylmorpholine with another repellent (e.g., DEET), the bioassays described above can be adapted. For example, in an arm-in-cage test, formulations containing n-Nonanoylmorpholine alone, DEET alone, and a combination of the two would be tested. Synergy would be indicated if the CPT of the combination is significantly longer than the CPTs of the individual components.
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of n-Nonanoylmorpholine as an insect repellent. By adhering to standardized methodologies, researchers can generate reliable and comparable data on its efficacy, dose-response, and duration of protection. While further research is needed to fully elucidate its mechanism of action and to broaden the scope of its tested efficacy against various arthropod vectors, n-Nonanoylmorpholine remains a compound of interest in the ongoing search for safe and effective personal protectants.
References
-
World Health Organization. (2013). Guidelines for efficacy testing of spatial repellents. WHO/HTM/NTD/WHOPES/2013.1. Available at: [Link]
-
World Health Organization. (2013). Guidelines for efficacy testing of spatial repellents. (An alternate searchable link for the same document). Available at: [Link]
-
Wikipedia. (n.d.). 4-Nonanoylmorpholine. Retrieved from [Link]
-
World Health Organization. (2009). Guidelines for efficacy testing of mosquito repellents for human skin. WHO/HTM/NTD/WHOPES/2009.4. Available at: [Link]
- Faulde, M. K., Albiez, G., & Nehring, O. (2012). Synergistic insecticidal and repellent effects of combined pyrethroid and repellent-impregnated bed nets using a novel long-lasting polymer-coating multi-layer technique. Parasitology research, 111(3), 1093–1104.
- Zimmer, M., Reif, A., Kropf, J., & Tichy, H. (2015). Developing and testing of an air dilution flow olfactometer with known rates of concentration change. Journal of neuroscience methods, 241, 10–19.
- Sharifi-Rigi, A., et al. (2020). A Nanoliposomal Gel Containing Cinnamomum zeylanicum Essential Oil with Effective Repellent against the Main Malaria Vector Anopheles stephensi. Journal of Arthropod-Borne Diseases, 14(3), 299-309.
- Sukkanon, C., Manguin, S., & Chareonviriyaphap, T. (2023). Synergistic Repellent and Irritant Effects of a Mixture of β-Caryophyllene Oxide and Vetiver Oil against Mosquito Vectors. Insects, 14(9), 773.
- Lin, C. C., Riabinina, O., & Potter, C. J. (2015). Olfactory behaviors assayed by computer tracking of Drosophila in a four-quadrant olfactometer. Journal of visualized experiments : JoVE, (102), e54346.
- Müller, G. C., et al. (2009). Efficacy of the botanical repellents geraniol, linalool, and citronella against mosquitoes. Journal of vector ecology : journal of the Society for Vector Ecology, 34(1), 2–8.
-
Biogents AG. (n.d.). Arm-in-Cage test. Retrieved from [Link]
- Mustafa, S. F. Z., et al. (2022). Host-Guest Inclusion Complexes of Natural Products and Nanosystems: Applications in the Development of Repellents. Molecules (Basel, Switzerland), 27(8), 2486.
- El-Wakeil, N. E. (2010). Repellent and Insecticide Activity of Pelargonium x hortorum against Spodoptera littoralis (Boisd.).
- Lee, X., Wong, C., Coats, J., & Paskewitz, S. (2022). Field Evaluations of Three Botanically Inspired Repellents Against the Blacklegged Tick, Ixodes scapularis (Acari: Ixodidae). Journal of medical entomology, 59(5), 1694–1699.
- Qualls, W. A., & Xue, R. D. (2010). Field evaluation of the Off! Clip-on Mosquito Repellent (metofluthrin) against Aedes albopictus and Aedes taeniorynchus (Diptera: Culicidae) in northeastern Florida. Journal of medical entomology, 47(5), 853–857.
- Valarezo, E., et al. (2022). Differentiation of action mechanisms between natural and synthetic repellents through neuronal electroantennogram and proteomic in Aedes aegypti (Diptera: Culicidae). Scientific reports, 12(1), 20493.
- Bibbs, C. S., & Xue, R. D. (2015). Field Evaluation of Three Botanical Repellents Against Psorophora ferox, Aedes atlanticus, and Aedes mitchellae. Journal of Medical Entomology, 52(4), 743-746.
-
NIST. (n.d.). N-Nonanoylmorpholine. NIST Chemistry WebBook. Retrieved from [Link]
-
Microbe Investigations Switzerland. (n.d.). Arm-in-Cage Test for Mosquito Repellents | Efficacy Testing Service. Retrieved from [Link]
- Scholte, E. J., et al. (2007). Anopheline and culicine mosquitoes are not repelled by surfaces treated with the entomopathogenic fungi Metarhizium anisopliae and Beauveria bassiana. Malaria journal, 6, 123.
-
European Chemicals Agency. (n.d.). Guidance on biocides legislation. Retrieved from [Link]
- Benelli, G., & Pavela, R. (2018). Plant Natural Products for the Control of Aedes aegypti: The Main Vector of Important Arboviruses. Molecules (Basel, Switzerland), 23(10), 2623.
- Isman, M. B. (2020). An Overview of the Mechanisms of Action and Administration Technologies of the Essential Oils Used as Green Insecticides. Agriengineering, 2(3), 390-405.
- Lwande, W., et al. (2023). Repellent, Lethal Activity, and Synergism of Cannabis sativa Extracts with Terpenes Against a Laboratory Colony of Triatoma infestans. Molecules (Basel, Switzerland), 28(13), 5122.
- Sukkanon, C., Manguin, S., & Chareonviriyaphap, T. (2023). Synergistic Repellent and Irritant Effects of a Mixture of β-Caryophyllene Oxide and Vetiver Oil against Mosquito Vectors. Insects, 14(9), 773.
-
Chemeurope.com. (n.d.). 4-Nonanoylmorpholine. Retrieved from [Link]
- de Morais, S. M., et al. (2017). Chemical Composition and Larvicidal Activity Against Aedes aegypti of the Leaf Essential Oils from Croton blanchetianus. Planta medica, 83(1-2), 125–130.
- Debboun, M., & Strickman, D. (2013). Standard Methods for Testing Mosquito Repellents. In Insect Repellents Handbook, Second Edition (pp. 107-131). CRC Press.
- ResearchGate. (n.d.). A summary of some repellent plant derivatives against anopheline mosquitoes.
- Vinauger, C., et al. (2024). In the arm-in-cage test, topical repellents activate mosquitoes to disengage upon contact instead of repelling them at distance. Scientific Reports, 14(1), 24194.
- Lenhart, A., et al. (2021). Two New Alternatives to the Conventional Arm-in-Cage Test for Assessing Topical Repellents. Journal of medical entomology, 58(4), 1645–1657.
- Martins, A. J., et al. (2012). The efficacy of a chitin synthesis inhibitor against field populations of organophosphate-resistant Aedes aegypti in Brazil. Memorias do Instituto Oswaldo Cruz, 107(3), 386–392.
- Afify, A., & Potter, C. J. (2019). Commonly Used Insect Repellents Hide Human Odors from Anopheles Mosquitoes. Current biology : CB, 29(21), 3669–3677.e4.
Application Note: A Validated High-Performance Liquid Chromatography Method for the Purity Analysis of 4-Nonanoylmorpholine
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 4-Nonanoylmorpholine. The protocol is designed for researchers, scientists, and quality control professionals in the pharmaceutical and chemical industries. The described reversed-phase HPLC (RP-HPLC) method effectively separates 4-Nonanoylmorpholine from its potential process-related impurities, primarily the starting materials morpholine and pelargonic acid. This document provides a comprehensive guide covering the scientific principles of the separation, detailed experimental protocols, and an overview of method validation according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Introduction: The Imperative for Purity Assessment
4-Nonanoylmorpholine, an amide of pelargonic acid and morpholine, is a compound with various applications, including its use as a chemical agent.[5][6][7] For its use in any regulated application, particularly in contexts relevant to drug development or as a well-characterized chemical standard, the purity of the substance is a critical quality attribute. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and stability of a final product. Therefore, a reliable and accurate analytical method for purity determination is paramount.
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis of pharmaceutical and chemical compounds due to its high resolution, sensitivity, and reproducibility.[8][9] This note details an RP-HPLC method that leverages the hydrophobic character of 4-Nonanoylmorpholine for effective separation and quantification.
Analyte Profile: 4-Nonanoylmorpholine
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| IUPAC Name | 1-(Morpholin-4-yl)nonan-1-one | [10] |
| Synonyms | Pelargonic acid morpholide, N-Nonanoylmorpholine | [5][6] |
| Molecular Formula | C₁₃H₂₅NO₂ | [5][10] |
| Molar Mass | 227.34 g/mol | [5][10] |
| Appearance | Liquid | [5][6] |
| Boiling Point | 310 to 315 °C | [5][6] |
| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., acetone, propanol, acetonitrile, methanol) | [5] |
Chromatographic Principle: Reversed-Phase Separation
This method is based on the principles of reversed-phase chromatography, the most widely used mode in HPLC.[8][11][12]
-
Causality of Separation: The separation is achieved on a nonpolar stationary phase (a C18 column) with a polar mobile phase. 4-Nonanoylmorpholine, being a relatively nonpolar (hydrophobic) molecule due to its long alkyl chain, interacts strongly with the C18 stationary phase. In contrast, more polar impurities, such as the starting materials morpholine and pelargonic acid, have less affinity for the stationary phase and elute earlier.[12][13]
-
Gradient Elution: A gradient elution is employed, where the concentration of the organic solvent (acetonitrile) in the mobile phase is gradually increased over time.[8][13] This is crucial because it allows for the elution of the early, more polar impurities with good peak shape and then increases the mobile phase strength to elute the strongly retained 4-Nonanoylmorpholine in a reasonable time frame.
Synthesis and Potential Impurities
4-Nonanoylmorpholine is synthesized from morpholine and an activated form of pelargonic acid (nonanoic acid), such as nonanoyl chloride.[5][6] Therefore, the most probable process-related impurities are the unreacted starting materials.
-
Morpholine: A polar, cyclic secondary amine.
-
Pelargonic Acid (Nonanoic Acid): A nine-carbon fatty acid, which is significantly more polar than the final product.[14]
-
Other Synthesis By-products: Depending on the specific synthetic route, other related substances may be formed and should be investigated during method development and validation.[15][16]
Caption: Relationship between reactants, product, and impurities.
Detailed Analytical Protocol
Instrumentation, Chemicals, and Consumables
| Category | Item |
| Instrumentation | HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD) |
| Analytical Balance (4-decimal places) | |
| pH meter | |
| Sonicator | |
| Chemicals | 4-Nonanoylmorpholine Reference Standard (>99.5% purity) |
| Acetonitrile (HPLC Grade) | |
| Water (HPLC Grade or Milli-Q) | |
| Formic Acid (LC-MS Grade) | |
| Methanol (HPLC Grade) | |
| Consumables | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| HPLC Vials with caps | |
| Syringe filters (0.45 µm, PTFE or Nylon) | |
| Volumetric flasks and pipettes (Class A) |
Proposed Chromatographic Conditions
The following conditions have been designed to provide optimal separation. The choice of 0.1% formic acid in the mobile phase helps to control the ionization state of any acidic or basic analytes (like residual pelargonic acid or morpholine), leading to improved peak shape and reproducibility.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Rationale for Detection Wavelength: The amide bond in 4-Nonanoylmorpholine provides UV absorbance at lower wavelengths. 210 nm is chosen to ensure high sensitivity for both the main component and potential impurities which may lack strong chromophores at higher wavelengths.
Preparation of Solutions
1. Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix thoroughly and degas using sonication or vacuum filtration.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas.
2. Standard Solution Preparation (Concentration: ~0.5 mg/mL):
-
Accurately weigh approximately 25 mg of 4-Nonanoylmorpholine Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix well.
3. Sample Solution Preparation (Concentration: ~0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the 4-Nonanoylmorpholine sample to be tested into a 50 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the Standard Solution.
-
Before injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial.[9]
Experimental Workflow
Caption: HPLC Purity Analysis Workflow.
System Suitability and Analysis
-
Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.[9]
-
Injection Sequence:
-
Inject a blank (methanol) to ensure no carryover or system contamination.
-
Inject the Standard Solution five times to check for system suitability (precision).
-
Inject the Sample Solution in duplicate.
-
-
System Suitability Criteria (Example):
-
Tailing Factor (for the main peak): ≤ 2.0
-
Theoretical Plates (for the main peak): ≥ 2000
-
%RSD for Peak Area (from 5 standard injections): ≤ 2.0%
-
Data Analysis and Purity Calculation
Purity is determined by the area normalization method. This assumes that all impurities have a similar detector response to the main component.
Calculation: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Identify the main peak in the sample chromatogram by comparing its retention time with that of the reference standard. Integrate all peaks in the chromatogram, excluding those from the blank and any solvent front peaks.
Method Validation: A Trustworthy and Self-Validating System
For use in a regulated environment, the analytical method must be validated to demonstrate its suitability for the intended purpose.[4][17] The validation should be performed in accordance with ICH Q2(R1) or Q2(R2) guidelines.[1][2]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is demonstrated by showing that the peaks for potential impurities do not interfere with the main analyte peak. Peak purity analysis using a Diode Array Detector can be valuable here.[1]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 80% to 120% of the nominal test concentration.[1][18]
-
Accuracy: The closeness of the test results to the true value. It is often determined by performing recovery studies on samples spiked with known amounts of the analyte.[18] A minimum of nine determinations over three concentration levels is recommended.[18]
-
Precision:
-
Repeatability: The precision under the same operating conditions over a short interval. Assessed by a minimum of 6 determinations at 100% of the test concentration or 9 determinations covering the specified range.[1]
-
Intermediate Precision: Expresses the variation within the same laboratory (e.g., different days, different analysts, different equipment).
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for quantifying impurities.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]
Conclusion
The HPLC method described in this application note is a precise, accurate, and reliable tool for determining the purity of 4-Nonanoylmorpholine. The use of a standard C18 column and common HPLC solvents makes this method easily transferable to most analytical laboratories. By following the detailed protocol and adhering to the principles of method validation, researchers and drug development professionals can confidently assess the quality of their material, ensuring its suitability for further research and development.
References
-
4-Nonanoylmorpholine - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
ICH Harmonised Tripartite Guideline. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved January 23, 2026, from [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]
-
4-Nonanoylmorpholine | C13H25NO2. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
HPLC Methods for analysis of Morpholine. (n.d.). HELIX Chromatography. Retrieved January 23, 2026, from [Link]
-
ICH Guideline Q2(R2) on Validation of Analytical Procedures. (2022). European Medicines Agency. Retrieved January 23, 2026, from [Link]
-
How Reversed-Phase Liquid Chromatography Works. (n.d.). LCGC International. Retrieved January 23, 2026, from [Link]
-
Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Steps for HPLC Method Validation. (2024). Pharmaguideline. Retrieved January 23, 2026, from [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
4-Nonanoylmorpholine. (n.d.). chemeurope.com. Retrieved January 23, 2026, from [Link]
-
Method Development and Validation of HPLC as per ICH Guidelines - A Review. (2024). Zenodo. Retrieved January 23, 2026, from [Link]
-
Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
Reverse Phase HPLC Basics for LC/MS. (2001). IonSource. Retrieved January 23, 2026, from [Link]
-
14 Principles of Reversed Phase HPLC. (2021). YouTube. Retrieved January 23, 2026, from [Link]
-
Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018). PubMed. Retrieved January 23, 2026, from [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). LCGC North America. Retrieved January 23, 2026, from [Link]
-
Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. (2023). Latin American Journal of Pharmacy. Retrieved January 23, 2026, from [Link]
-
Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. (2022). PubMed. Retrieved January 23, 2026, from [Link]
-
Pelargonic acid - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
Reversed-phase chromatography - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
n-Nonanoylmorpholine (5299-64-9). (n.d.). Chemchart. Retrieved January 23, 2026, from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. 4-Nonanoylmorpholine - Wikipedia [en.wikipedia.org]
- 6. 4-Nonanoylmorpholine [chemeurope.com]
- 7. n-Nonanoylmorpholine (5299-64-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Nonanoylmorpholine | C13H25NO2 | CID 79182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 13. ionsource.com [ionsource.com]
- 14. Pelargonic acid - Wikipedia [en.wikipedia.org]
- 15. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pharmtech.com [pharmtech.com]
Protocol for Efficacy Testing of n-Nonanoylmorpholine Against Aedes aegypti: A Comprehensive Guide for Researchers
Introduction: The Imperative for Novel Vector Control Strategies
The yellow fever mosquito, Aedes aegypti, stands as a significant global public health threat due to its role as a primary vector for numerous arboviruses, including dengue, Zika, chikungunya, and yellow fever. The expanding geographic range of this mosquito species, coupled with increasing insecticide resistance, underscores the urgent need for the development and rigorous evaluation of novel, effective, and safe control agents. n-Nonanoylmorpholine, a compound with reported insect repellent properties, presents a promising candidate for exploration. This document provides a comprehensive suite of application notes and detailed protocols for the systematic evaluation of n-Nonanoylmorpholine's efficacy against Aedes aegypti. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new vector control solutions. The methodologies outlined herein are grounded in established guidelines from the World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC), ensuring scientific rigor and the generation of comparable and reliable data.[1][2]
Understanding the Target: Aedes aegypti Biology and Rationale for Testing
Effective evaluation of any control agent necessitates a fundamental understanding of the target organism. Aedes aegypti is a highly domesticated mosquito species, thriving in close proximity to human populations. Its life cycle, from aquatic larvae and pupae to terrestrial adults, presents multiple stages for potential intervention. The female mosquito's reliance on olfactory cues to locate human hosts for blood-feeding is a critical behavior to target for personal protection.[3][4][5] Repellents function by disrupting this host-seeking behavior, either by masking attractive cues or by activating aversive neural pathways. While the precise mechanism of action for n-Nonanoylmorpholine on mosquito olfactory receptors is not yet fully elucidated, it is hypothesized to interfere with the function of odorant-binding proteins (OBPs) or olfactory receptors (ORs) within the mosquito's antennae and maxillary palps, leading to a disruption in the perception of host odors.[4][6]
The following protocols are designed to assess the efficacy of n-Nonanoylmorpholine at various life stages and through different modes of action, including its potential as a topical repellent, a spatial repellent, a larvicide, and an adulticide.
Materials and Reagents
Test Substance and Formulation Components
-
n-Nonanoylmorpholine: (CAS No. 5299-64-9) of high purity (≥95%).
-
Solvents: Ethanol (95% or absolute), acetone, dimethyl sulfoxide (DMSO). The choice of solvent will depend on the specific assay and the solubility of the final formulation.
-
Carrier Oils (for topical formulations): Mineral oil, coconut oil, or other cosmetic-grade oils.
-
Emulsifiers and Thickeners (for lotions and creams): For example, cetyl alcohol, stearic acid, glyceryl stearate, xanthan gum.
-
Positive Control: N,N-Diethyl-meta-toluamide (DEET) at a concentration of 15-25% in ethanol.[7]
-
Negative Control: The vehicle (solvent and other excipients) used for the n-Nonanoylmorpholine formulation without the active ingredient.
Mosquito Rearing and Maintenance
-
Aedes aegypti colony: A well-characterized, insecticide-susceptible laboratory strain (e.g., Liverpool, Rockefeller) is recommended for initial efficacy testing.
-
Rearing Cages: Standard insect rearing cages (e.g., 30x30x30 cm) with mesh screening.
-
Larval Rearing Trays: White enamel or plastic trays.
-
Larval Diet: A standardized diet of fish food flakes, brewer's yeast, or liver powder.
-
Adult Food Source: 10% sucrose solution provided via a cotton wick.
-
Blood-feeding Source: An artificial membrane feeding system or an ethically approved animal host (in accordance with institutional guidelines) for colony maintenance.
Laboratory Equipment
-
Micropipettes and sterile, disposable tips.
-
Glass beakers, flasks, and graduated cylinders.
-
Magnetic stirrer and stir bars.
-
Analytical balance.
-
pH meter.
-
Vortex mixer.
-
Arm-in-cage testing apparatus (cages, gloves, timers).
-
Spatial repellency assay olfactometer (Y-tube or other designs).
-
Glass bottles or vials for toxicity bioassays.
-
Microscope for observing larval and pupal stages.
Experimental Protocols
The following protocols provide a framework for a comprehensive evaluation of n-Nonanoylmorpholine. It is crucial to maintain consistent environmental conditions (temperature, humidity, and light cycle) throughout all experiments to ensure data reproducibility.
Preparation of n-Nonanoylmorpholine Formulations
The formulation of n-Nonanoylmorpholine is a critical step that can significantly impact its efficacy. The following are general guidelines for preparing basic formulations for testing. The final concentration of n-Nonanoylmorpholine should be determined based on preliminary range-finding studies.
-
Weigh the required amount of n-Nonanoylmorpholine using an analytical balance.
-
Dissolve the n-Nonanoylmorpholine in a suitable solvent (e.g., ethanol) to achieve the desired stock concentration.
-
Prepare serial dilutions from the stock solution to obtain a range of test concentrations.
-
Oil Phase: Melt the required amounts of waxes and emulsifiers (e.g., cetyl alcohol, stearic acid) in a beaker at approximately 70°C. Add the n-Nonanoylmorpholine to the molten oil phase and mix until dissolved.
-
Aqueous Phase: In a separate beaker, heat distilled water to approximately 70°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer or high-speed mixer until a stable emulsion is formed.
-
Cooling: Allow the formulation to cool to room temperature while stirring gently.
Protocol 1: Arm-in-Cage Test for Topical Repellency
This is a standard method for evaluating the efficacy of topical repellents against host-seeking female mosquitoes, based on WHO and EPA guidelines.[1][2][8]
Objective: To determine the complete protection time (CPT) of n-Nonanoylmorpholine formulations against the bites of Aedes aegypti.
Workflow Diagram:
Caption: Workflow for the Arm-in-Cage Test.
Step-by-Step Methodology:
-
Volunteer Selection and Preparation:
-
Recruit healthy adult volunteers who have provided informed consent.
-
Volunteers should avoid using any scented products (soaps, lotions, perfumes) on the day of the test.
-
Wash the forearms of the volunteers with unscented soap and water, then rinse and dry thoroughly.
-
-
Test Cage Preparation:
-
Use standard-sized cages (e.g., 40x40x40 cm) containing 200 host-seeking, nulliparous female Aedes aegypti (5-10 days old) that have been starved for 12-18 hours but have had access to water.
-
-
Application of Repellent:
-
Apply a standardized volume (e.g., 1.0 mL) of the n-Nonanoylmorpholine formulation evenly to a defined area (e.g., 600 cm²) of the volunteer's forearm.
-
The hand should be protected with a glove.
-
One forearm will be treated with the n-Nonanoylmorpholine formulation, while the other can be used as an untreated control or for a positive control (DEET).
-
-
Exposure and Observation:
-
At 30-minute intervals after application, the volunteer will insert the treated forearm into the cage for a 3-minute exposure period.
-
Observe for mosquito landings and bites. A "bite" is confirmed when the mosquito's proboscis is inserted into the skin and blood is visibly ingested.
-
The test is concluded when the first confirmed bite occurs.
-
-
Data Analysis:
-
The Complete Protection Time (CPT) is the time from the application of the repellent until the first confirmed bite.
-
Record the CPT for each volunteer and for each formulation tested.
-
Calculate the mean and standard deviation of the CPT for each treatment group.
-
Data Presentation Table:
| Formulation | Concentration (%) | Mean CPT (hours) ± SD |
| n-Nonanoylmorpholine | 5 | |
| n-Nonanoylmorpholine | 10 | |
| n-Nonanoylmorpholine | 20 | |
| DEET (Positive Control) | 20 | |
| Vehicle (Negative Control) | 0 |
Protocol 2: Spatial Repellency Assay
This assay evaluates the ability of a volatile chemical to prevent mosquitoes from entering a treated space.
Objective: To quantify the spatial repellency of n-Nonanoylmorpholine against Aedes aegypti.
Workflow Diagram:
Caption: Workflow for the Spatial Repellency Assay.
Step-by-Step Methodology:
-
Apparatus Setup:
-
Use a Y-tube olfactometer or a similar apparatus that provides a choice between treated and untreated air streams.
-
Ensure a constant and equal airflow through both arms of the olfactometer.
-
-
Mosquito Preparation:
-
Use groups of 20-25 host-seeking female Aedes aegypti (5-10 days old), starved for 12-18 hours.
-
-
Treatment Application:
-
Apply a known amount of n-Nonanoylmorpholine to a filter paper and place it in the "treatment" arm of the olfactometer.
-
Place a filter paper treated with the solvent alone in the "control" arm.
-
-
Observation:
-
Release the mosquitoes at the base of the Y-tube.
-
After a set period (e.g., 10 minutes), record the number of mosquitoes in each arm of the olfactometer and in the release chamber.
-
-
Data Analysis:
-
Calculate the Repellency Index (RI) using the following formula: RI (%) = [(Nc - Nt) / (Nc + Nt)] x 100 Where Nc is the number of mosquitoes in the control arm and Nt is the number of mosquitoes in the treatment arm.
-
A positive RI indicates repellency, while a negative RI indicates attraction.
-
Data Presentation Table:
| Compound | Concentration | Number in Control Arm (Nc) | Number in Treatment Arm (Nt) | Repellency Index (%) |
| n-Nonanoylmorpholine | 1% | |||
| n-Nonanoylmorpholine | 5% | |||
| Solvent Control | - |
Protocol 3: Larval and Pupal Toxicity Bioassay
This protocol, adapted from WHO guidelines, assesses the toxicity of n-Nonanoylmorpholine to the aquatic stages of Aedes aegypti.[9]
Objective: To determine the lethal concentration (LC50 and LC90) of n-Nonanoylmorpholine for Aedes aegypti larvae and pupae.
Workflow Diagram:
Caption: Workflow for the Larval/Pupal Toxicity Bioassay.
Step-by-Step Methodology:
-
Preparation of Test Solutions:
-
Prepare a stock solution of n-Nonanoylmorpholine in a suitable solvent (e.g., ethanol).
-
Prepare a series of at least five concentrations that are expected to result in mortality between 10% and 90%.
-
-
Bioassay Procedure:
-
In a beaker or cup, add 99 mL of dechlorinated water.
-
Add 1 mL of the respective test solution to each beaker to achieve the desired final concentration.
-
Introduce 25 late third or early fourth instar larvae (or pupae) into each beaker.
-
Each concentration should have at least four replicates.
-
A control group with 1 mL of solvent in 99 mL of water should be included.
-
-
Observation and Data Collection:
-
Record the number of dead larvae/pupae at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle probing.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if it is between 5% and 20%.
-
Perform probit analysis on the mortality data to determine the LC50 and LC90 values and their 95% confidence intervals.
-
Data Presentation Table:
| Compound | Life Stage | LC50 (ppm) (95% CI) | LC90 (ppm) (95% CI) |
| n-Nonanoylmorpholine | Larvae | ||
| n-Nonanoylmorpholine | Pupae | ||
| Temephos (Positive Control) | Larvae |
Protocol 4: Adult Toxicity Bioassay (Bottle Bioassay)
This method, based on the CDC bottle bioassay, determines the susceptibility of adult mosquitoes to a chemical.[10]
Objective: To determine the lethal time (LT50 and LT90) and lethal concentration (LC50 and LC90) of n-Nonanoylmorpholine for adult Aedes aegypti.
Workflow Diagram:
Caption: Workflow for the Adult Bottle Bioassay.
Step-by-Step Methodology:
-
Bottle Preparation:
-
Coat the inside of 250 mL glass bottles with 1 mL of the desired concentration of n-Nonanoylmorpholine dissolved in acetone.
-
Roll the bottles to ensure an even coating and allow the acetone to evaporate completely.
-
Prepare control bottles coated with acetone only.
-
-
Mosquito Exposure:
-
Introduce 20-25 non-blood-fed female Aedes aegypti (3-5 days old) into each bottle.
-
-
Observation:
-
Record the number of mosquitoes knocked down at regular intervals (e.g., every 15 minutes) for up to 2 hours.
-
After the exposure period, transfer the mosquitoes to a clean recovery cup with access to a 10% sucrose solution.
-
Record mortality at 24 hours post-exposure.
-
-
Data Analysis:
-
Perform probit analysis on the time-course knockdown data to determine the LT50 and LT90 values.
-
Perform probit analysis on the 24-hour mortality data from different concentrations to determine the LC50 and LC90 values.
-
Data Presentation Table:
| Compound | Concentration | LT50 (min) (95% CI) | LT90 (min) (95% CI) | LC50 (µ g/bottle ) (95% CI) | LC90 (µ g/bottle ) (95% CI) |
| n-Nonanoylmorpholine | Test Conc. 1 | ||||
| n-Nonanoylmorpholine | Test Conc. 2 | ||||
| Permethrin (Positive Control) | Diagnostic Dose |
Safety and Ethical Considerations
-
Chemical Safety: n-Nonanoylmorpholine is considered to have low toxicity.[3][11] However, as with any chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn during handling and formulation. Work in a well-ventilated area or under a chemical fume hood.
-
Human Subjects: All protocols involving human volunteers must be approved by an Institutional Review Board (IRB) or an equivalent ethics committee. Informed consent must be obtained from all participants.
-
Animal Welfare: If a live animal is used for blood-feeding the mosquito colony, all procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in a humane manner.
Data Interpretation and Reporting
-
Statistical Analysis: All experiments should be replicated, and the data should be analyzed using appropriate statistical methods to determine significance.
-
Reporting: Results should be reported clearly and concisely, including all experimental details, raw data (or access to it), and statistical analyses. Comparison with positive and negative controls is essential for validating the results.
References
-
Centers for Disease Control and Prevention. (2022). Preventing Mosquito Bites. Retrieved from [Link]
-
Chemeurope.com. (n.d.). 4-Nonanoylmorpholine. Retrieved from [Link]
-
Design of a Repellent Against Aedes aegypti (Diptera: Culicidae) Using in silico Simulations With AaegOBP1 Protein. (2021). Journal of Medical Entomology. Retrieved from [Link]
-
Environmental Working Group. (2023). EWG's guide to bug repellents. Retrieved from [Link]
-
Evaluation of standard field and laboratory methods to compare protection times of the topical repellents PMD and DEET. (2018). Scientific Reports. Retrieved from [Link]
-
Insect Repellent Testing: Methods and Standards for Efficacy and Safety. (2024). Contract Laboratory. Retrieved from [Link]
-
North Metal and Chemical Company. (n.d.). Morpholine Safety Data Sheet. Retrieved from [Link]
-
CDC Bottle Bioassay. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Olfaction in Anopheles mosquitoes. (2021). Current Opinion in Insect Science. Retrieved from [Link]
-
World Health Organization. (2009). Guidelines for efficacy testing of mosquito repellents for human skin. Retrieved from [Link]
-
World Health Organization. (2013). Guidelines for efficacy testing of spatial repellents. Retrieved from [Link]
-
World Health Organization. (2005). Guidelines for laboratory and field testing of mosquito larvicides. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nonanoylmorpholine. Retrieved from [Link]
-
A critical review of current laboratory methods used to evaluate mosquito repellents. (2022). Frontiers in Insect Science. Retrieved from [Link]
-
Prospects on non-canonical olfaction in the mosquito and other organisms: why co-express?. (2024). Current Opinion in Insect Science. Retrieved from [Link]
-
Topical Mosquito Repellent Formulations for Enhanced Repellency Time and Reduced Toxicity. (2023). Current Drug Delivery. Retrieved from [Link]
-
Mosquito Repellents: Efficacy Tests of Commercial Skin-Applied Products in China. (2022). Insects. Retrieved from [Link]
-
Identifying the effective concentration for spatial repellency of the dengue vector Aedes aegypti. (2012). Malaria Journal. Retrieved from [Link]
-
US Environmental Protection Agency. (2010). Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin. Retrieved from [Link]
-
Formulation and evaluation of mosquito repellent ointment prepared with the essential oil of Zanthoxylum acanthopodium DC. (2018). International Journal of Green Pharmacy. Retrieved from [Link]
-
Development of an Eco-Friendly Nanogel Incorporating Pectis brevipedunculata Essential Oil as a Larvicidal Agent Against Aedes aegypti. (2023). Molecules. Retrieved from [Link]
-
Peripheral, intrareceptor inhibition in mosquito olfaction. (2018). bioRxiv. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nonanoylmorpholine. Retrieved from [Link]
-
US Environmental Protection Agency. (n.d.). Using Insect Repellents Safely and Effectively. Retrieved from [Link]
Sources
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]
- 3. Prospects on non-canonical olfaction in the mosquito and other organisms: why co-express? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Olfactory regulation of mosquito–host interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jwent.net [jwent.net]
- 6. Olfaction in Anopheles mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of a Repellent Against Aedes aegypti (Diptera: Culicidae) Using in silico Simulations With AaegOBP1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. researchgate.net [researchgate.net]
- 10. CDC Bottle Bioassay | Mosquitoes | CDC [cdc.gov]
- 11. 4-Nonanoylmorpholine - Wikipedia [en.wikipedia.org]
Application Note: A Guide to the Rational Design of Structure-Activity Relationship (SAR) Studies for Morpholine Amides
Abstract
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance biological activity and improve pharmacokinetic profiles.[1][2] This is attributed to its advantageous physicochemical properties, including a pKa that enhances aqueous solubility and a structure that is metabolically robust.[3][4] When coupled with an amide linkage, the resulting morpholine amide core offers a versatile platform for drug discovery. Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, providing a systematic framework for optimizing a molecule's properties by iteratively modifying its chemical structure and assessing the impact on its biological activity.[5][6] This guide provides a detailed framework and actionable protocols for designing and executing a comprehensive SAR campaign for the morpholine amide chemical class, aimed at researchers and scientists in the field of drug development.
The Strategic Foundation: Deconstructing the Morpholine Amide Scaffold for SAR
A successful SAR study begins not with random synthesis, but with a hypothesis-driven strategy. The goal is to understand how specific structural changes influence a molecule's interaction with its biological target and its overall drug-like properties.[7] We can deconstruct the generic morpholine amide scaffold into three primary regions for systematic exploration. Each modification should be designed to probe a specific aspect of the molecule's function—be it steric, electronic, or physicochemical.
The core principle is to make discrete, systematic changes to the molecule and analyze the resulting effect on activity.[8] This iterative process allows researchers to build a clear picture of the structural requirements for optimal biological function.[6]
Key Regions for Modification:
-
Region 1 (R1): The Morpholine Ring: Substitutions on the morpholine ring itself can probe for steric tolerance in the binding pocket, introduce new hydrogen bond interactions, and modulate the molecule's overall pKa and lipophilicity.
-
Region 2 (R2): The Acyl Moiety: This region, attached to the amide carbonyl, is often a key driver of target engagement. Modifications here are critical for exploring the primary pharmacophore. Variations in size, aromaticity, and electronic properties can dramatically impact potency and selectivity.
-
Region 3 (The Amide Linker): While less frequently modified, the amide bond itself is a critical structural element. Its conformational rigidity and hydrogen bonding capabilities are central to molecular recognition. Exploring bioisosteres or conformationally constrained linkers can sometimes yield significant improvements.[9]
Below is a diagram illustrating the strategic approach to diversifying the morpholine amide scaffold.
Caption: Strategic diversification points on a generic morpholine amide scaffold.
Experimental Workflow and Protocols
A robust SAR campaign requires a seamless integration of chemical synthesis, compound characterization, and biological evaluation. Each step must be rigorously controlled and documented to ensure the data generated is reliable and reproducible. The following workflow and protocols provide a self-validating system for generating high-quality SAR data.
Caption: Iterative experimental workflow for a typical SAR campaign.
Protocol 1: General Synthesis of Morpholine Amide Analogs via Amide Coupling
This protocol describes a standard amide coupling reaction, a versatile method for creating the morpholine amide bond from a carboxylic acid and morpholine.
Materials:
-
Carboxylic acid (R2-COOH)
-
Morpholine
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, Triethylamine)
-
Anhydrous solvent (e.g., DMF, Dichloromethane)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in the anhydrous solvent (e.g., DMF) to a concentration of approximately 0.1-0.5 M.
-
Activation: Add the coupling agent (e.g., HATU, 1.1 eq) and the organic base (e.g., DIPEA, 2.0 eq) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add morpholine (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Workup:
-
Quench the reaction with water or saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure morpholine amide.
Protocol 2: Compound Characterization and Purity Assessment
Causality: It is critical to confirm that the biological activity observed is from the intended compound and not an impurity. Purity of >95% is the standard for SAR studies.
-
Structural Verification:
-
¹H and ¹³C NMR: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire spectra to confirm the chemical structure. The proton and carbon signals should match the expected structure.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an HRMS spectrum to confirm the elemental composition. The measured mass should be within 5 ppm of the calculated exact mass.
-
-
Purity Analysis:
-
LC-MS: Analyze the final compound using a standard gradient method (e.g., 5-95% acetonitrile in water with 0.1% formic acid). Purity is determined by integrating the area of the main peak at a suitable wavelength (e.g., 214 nm or 254 nm).
-
Protocol 3: In Vitro Potency Assay (Example: Kinase Inhibition)
Causality: The potency assay is the primary readout for biological activity. An accurate and reproducible assay is essential to guide the SAR.[10] This example uses a generic kinase assay, as kinases are common targets for morpholine-containing compounds.[3][11][12]
Materials:
-
Kinase of interest, substrate, and ATP
-
Assay buffer (specific to the kinase)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compounds dissolved in 100% DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 10 mM stock. Using an acoustic dispenser, transfer a small volume (e.g., 25 nL) of each compound concentration into the assay plate. Include DMSO-only wells for no-inhibition controls.
-
Enzyme/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the assay buffer. Add 5 µL of this mix to each well of the assay plate.
-
Initiation of Reaction: Prepare a solution of ATP in the assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls (0% and 100% inhibition). Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4: High-Throughput Physicochemical Profiling
Causality: Poor physicochemical properties, such as low solubility or high lipophilicity, can terminate a drug development program.[13] Assessing these properties early allows for co-optimization alongside potency.[14][15]
-
Kinetic Aqueous Solubility: A high-throughput method involves preparing a concentrated DMSO stock of the compound, adding it to an aqueous buffer (e.g., PBS pH 7.4), shaking vigorously, and then filtering out any precipitate by centrifugation. The concentration of the compound remaining in the supernatant is measured by LC-MS/UV. This provides an early indication of solubility challenges.[16]
-
Lipophilicity (LogD₇.₄): The distribution coefficient at pH 7.4 is a measure of lipophilicity. It can be measured chromatographically by correlating a compound's retention time on a C18 column with that of known standards.
-
Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) assesses passive diffusion. A solution of the compound is placed in a donor well, separated from an acceptor well by a lipid-infused artificial membrane. After incubation, the concentration in the acceptor well is measured to determine the permeability coefficient.[17]
Data Integration and SAR Analysis
The power of SAR analysis lies in the clear and systematic presentation of data, which allows for the extraction of actionable insights.[18] An SAR table is the primary tool for this purpose.
Table 1: Example Structure-Activity Relationship Table for a Morpholine Amide Series
| Cmpd ID | R¹ (Morpholine) | R² (Acyl Moiety) | Target IC₅₀ (nM) | Solubility (µM) | Microsomal Stability (% Rem at 60 min) |
| 1a | H | Phenyl | 1,250 | 150 | 85 |
| 1b | H | 4-Fluorophenyl | 450 | 120 | 88 |
| 1c | H | 4-Chlorophenyl | 210 | 80 | 91 |
| 1d | H | 4-Methoxyphenyl | 980 | 160 | 35 |
| 1e | H | 3-Chlorophenyl | 850 | 95 | 90 |
| 2a | (R)-3-Methyl | 4-Chlorophenyl | 150 | 110 | 89 |
| 2b | (S)-3-Methyl | 4-Chlorophenyl | 950 | 105 | 87 |
Interpretation and Causality:
-
Probing the Acyl Moiety (R²): Comparing compounds 1a-1d reveals key insights. The addition of electron-withdrawing halogens at the 4-position of the phenyl ring (1b , 1c ) significantly improves potency compared to the unsubstituted parent 1a . This suggests that this region of the target's binding pocket is sensitive to electronic and/or hydrophobic interactions. The electron-donating methoxy group (1d ) reduces potency and introduces a metabolic liability (low stability), likely due to O-demethylation.[19] The positional importance is highlighted by 1e , where moving the chloro group to the 3-position is detrimental to activity.
-
Probing the Morpholine Ring (R¹): Introducing a methyl group on the morpholine ring reveals stereoselectivity. The (R)-stereoisomer (2a ) maintains the high potency of the parent 1c , while the (S)-isomer (2b ) is significantly less active. This strongly implies a specific steric constraint in the binding pocket near the morpholine ring, where the (R)-methyl group is accommodated, but the (S)-methyl group causes a steric clash.
-
Multi-Parameter Optimization: While compound 1c is potent, its solubility is lower than the parent 1a .[20] The next design cycle could focus on modifying the 4-chlorophenyl group to improve solubility while retaining the beneficial interactions responsible for its high potency. This integrated view of biological activity and ADME properties is crucial for successful lead optimization.[17][21]
Conclusion
The experimental design for SAR studies of morpholine amides must be a systematic and multi-faceted endeavor. By logically deconstructing the scaffold, employing robust and validated protocols for synthesis and biological testing, and integrating all data streams into a clear analytical framework, researchers can efficiently navigate chemical space. This iterative process of design, synthesis, testing, and analysis is fundamental to converting a promising chemical scaffold into a viable drug candidate with an optimized balance of potency, selectivity, and drug-like properties.[5][8]
References
-
SAR: Structure Activity Relationships. (2025). Collaborative Drug Discovery. [Link]
-
Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. [Link]
-
On Exploring Structure Activity Relationships. (2016). PMC - NIH. [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PMC - NIH. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]
-
Structure Activity Relationships. (2005). Drug Design Org. [Link]
-
Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. (2002). PMC - NIH. [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. (2022). ResearchGate. [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). PubMed. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). ResearchGate. [Link]
-
Collaborative SAR Modeling and Prospective In Vitro Validation of Oxidative Stress Activation in Human HepG2 Cells. (2023). ACS Publications. [Link]
-
Physicochemical Profiling | Cyprotex ADME-Tox Solutions. (n.d.). Evotec. [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemMedChem. [Link]
-
Principles of early drug discovery. (2011). PMC - PubMed Central. [Link]
-
High-throughput in vitro assays most commonly used to perform an SAR. (n.d.). ResearchGate. [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). NCBI - Assay Guidance Manual. [Link]
-
The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). European Pharmaceutical Review. [Link]
-
Pitfalls and Considerations in Determining the Potency and Mutant Selectivity of Covalent Epidermal Growth Factor Receptor Inhibitors. (2021). ACS Publications. [Link]
-
STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. (2023). YouTube. [Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2020). Journal of Chemical Reviews. [Link]
-
Impact of physicochemical profiling for rational approach on drug discovery. (2013). PubMed. [Link]
-
What is the structure-activity relationship SAR in drug design?. (2024). Patsnap Synapse. [Link]
-
Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (2020). NIH. [Link]
-
PHYSICOCHEMICAL PROFILING IN DRUG RESEARCH AND DEVELOPMENT. (n.d.). Semantic Scholar. [Link]
-
Drug efficacy, potency, and selectivity. (n.d.). Fiveable. [Link]
-
Physicochemical Characterization. (n.d.). Creative Biolabs. [Link]
-
A guide for potency assay development of cell-based product candidates. (2013). Drug Discovery News. [Link]
-
ADME Profiling. (n.d.). Pharmaron. [Link]
-
Rational Approaches to Improving Selectivity in Drug Design. (2013). PMC - PubMed Central. [Link]
-
In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2020). ACS Omega. [Link]
-
(PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. (2019). ResearchGate. [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity. (2022). ResearchGate. [Link]
Sources
- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. collaborativedrug.com [collaborativedrug.com]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 8. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 9. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide for potency assay development of cell-based product candidates | Drug Discovery News [drugdiscoverynews.com]
- 11. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. Physicochemical Profiling | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 17. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. drugtargetreview.com [drugtargetreview.com]
Technical Support Guide: Optimizing the Synthesis of n-Nonanoylmorpholine
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of n-Nonanoylmorpholine. Our objective is to provide actionable, field-proven insights to troubleshoot common experimental challenges and systematically improve reaction yields. The information herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
Introduction: The Chemistry of n-Nonanoylmorpholine Synthesis
n-Nonanoylmorpholine, also known as 4-nonanoylmorpholine or pelargonic acid morpholide, is an amide synthesized from pelargonic acid and morpholine.[1] The most prevalent and efficient synthetic route involves the acylation of morpholine with nonanoyl chloride, a derivative of pelargonic acid.[1][2] This reaction is a classic example of nucleophilic acyl substitution.
The core mechanism involves the nitrogen atom of morpholine acting as a nucleophile, attacking the electrophilic carbonyl carbon of nonanoyl chloride.[3] This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the morpholine, rendering it non-nucleophilic and halting the reaction.[3][4]
Visualizing the Reaction: Nucleophilic Acyl Substitution
The following diagram illustrates the step-by-step mechanism for the acylation of morpholine with nonanoyl chloride.
Caption: Reaction mechanism for n-Nonanoylmorpholine synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations and corrective actions.
Question 1: My reaction yield is significantly lower than expected. What are the primary causes?
Answer: Low yield is a common issue that can typically be traced back to one of four areas: reagent quality, stoichiometry, reaction conditions, or moisture contamination.
-
Reagent Quality:
-
The Cause: Nonanoyl chloride is highly susceptible to hydrolysis. If it has been exposed to atmospheric moisture, it will degrade to nonanoic acid, which does not react under these conditions. Morpholine can also absorb water and carbon dioxide from the air.
-
The Solution: Use freshly opened or recently distilled nonanoyl chloride. Ensure morpholine is pure and dry. Consider using a sealed syringe for transferring these reagents.
-
-
Stoichiometry:
-
The Cause: The reaction produces one equivalent of HCl for every equivalent of n-Nonanoylmorpholine formed.[4] If an insufficient amount of base is used, the HCl will protonate the morpholine, effectively removing your nucleophile from the reaction mixture and stopping the reaction.[3]
-
The Solution: Use at least one equivalent of a tertiary amine base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA).[5] A slight excess (1.1-1.2 equivalents) is often recommended to ensure complete neutralization. Using morpholine itself as the base (requiring over 2 equivalents) is possible but can complicate purification.
-
-
Reaction Temperature:
-
The Cause: The reaction between acyl chlorides and amines is highly exothermic.[3] Adding the nonanoyl chloride too quickly without adequate cooling can lead to a rapid temperature increase, promoting side reactions and potentially degrading the product.
-
The Solution: Perform the addition of nonanoyl chloride dropwise to the morpholine solution in an ice bath (0 °C).[6] Maintain this temperature during the addition and then allow the reaction to slowly warm to room temperature to ensure it goes to completion.
-
-
Moisture Contamination:
-
The Cause: Water will rapidly react with nonanoyl chloride to form nonanoic acid, consuming your starting material.
-
The Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Question 2: I'm observing a significant amount of a water-soluble byproduct and my product is oily. What's happening?
Answer: This strongly suggests incomplete reaction and issues during the workup phase, primarily related to the hydrochloride salt byproduct.
-
The Cause: The byproduct of the base neutralizing HCl is a salt (e.g., triethylammonium chloride). This salt is highly water-soluble. If your product is oily or difficult to solidify, it may be contaminated with unreacted starting materials or this salt.
-
The Solution: A Robust Aqueous Workup:
-
After the reaction is complete, quench the mixture with water or a dilute acid solution (e.g., 1M HCl) to protonate and dissolve any remaining triethylamine.
-
Extract the aqueous layer with a suitable organic solvent (like dichloromethane or ethyl acetate) multiple times to ensure all the desired product is transferred to the organic phase.[6]
-
Wash the combined organic layers sequentially with:
-
Dilute Acid (e.g., 1M HCl): To remove any remaining morpholine and triethylamine.
-
Dilute Base (e.g., 5% NaHCO₃ solution): To neutralize any residual acid.
-
Brine (saturated NaCl solution): To remove the bulk of the water from the organic layer.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. This rigorous workup is crucial for isolating a pure product.
-
Question 3: The reaction seems to stall and does not go to completion, even with excess reagents. Why?
Answer: This is almost always due to the protonation of the morpholine nucleophile.
-
The Cause: As explained previously, the reaction generates HCl. Without a suitable base to act as an "acid scavenger," the morpholine will react with the HCl to form morpholinium chloride.[4] This salt is not nucleophilic and will not react with nonanoyl chloride.
-
The Solution: Ensure you are using at least a stoichiometric equivalent of a non-nucleophilic base. Triethylamine is a common and effective choice for this purpose.[5] The base's sole purpose is to neutralize the acid byproduct, allowing the primary reaction to proceed to completion.
Frequently Asked Questions (FAQs)
-
Q: Why is a tertiary amine like triethylamine (TEA) preferred over something like sodium hydroxide?
-
A: TEA is an organic-soluble base that will not compete with morpholine as a nucleophile. Its primary role is to scavenge the HCl produced.[5] An inorganic base like NaOH would typically require a two-phase system (Schotten-Baumann conditions), which can be less efficient and lead to hydrolysis of the acyl chloride at the aqueous interface.[6][7]
-
-
Q: What is the best solvent for this reaction?
-
Q: How can I monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside your starting materials (morpholine and nonanoyl chloride). The reaction is complete when the spot corresponding to the starting material (usually the limiting reagent, nonanoyl chloride) has disappeared and a new, single spot for the product has appeared.
-
-
Q: What are the key safety precautions for this synthesis?
-
A: Nonanoyl chloride is corrosive and reacts violently with water. Morpholine is also corrosive. Both should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction is exothermic and should be cooled properly during addition.
-
Optimized High-Yield Experimental Protocol
This protocol incorporates best practices to maximize yield and purity.
-
Preparation:
-
Oven-dry all glassware (a round-bottom flask with a magnetic stir bar, a dropping funnel) and allow it to cool under an inert atmosphere (nitrogen or argon).
-
-
Reaction Setup:
-
To the round-bottom flask, add morpholine (1.0 eq) and triethylamine (1.1 eq).
-
Dissolve them in anhydrous dichloromethane (DCM).
-
Place the flask in an ice-water bath and stir for 10-15 minutes.
-
-
Reagent Addition:
-
Dissolve nonanoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel.
-
Add the nonanoyl chloride solution dropwise to the stirring morpholine solution over 30-45 minutes, ensuring the internal temperature does not rise above 5-10 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for another hour.
-
Remove the ice bath and let the reaction stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent.
-
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product can be further purified by vacuum distillation if necessary to yield n-Nonanoylmorpholine as a clear liquid.[1]
-
Visualizing the Process: Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Summary of Key Parameters for Yield Optimization
| Parameter | Recommendation | Rationale for High Yield |
| Stoichiometry | 1.0 eq Morpholine, 1.05 eq Nonanoyl Chloride, 1.1 eq Triethylamine | A slight excess of the acylating agent ensures full consumption of morpholine. Sufficient base is critical to neutralize HCl and prevent nucleophile protonation.[3][5] |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic, non-reactive solvent prevents hydrolysis of the acyl chloride and dissolves reactants effectively.[5] |
| Temperature | 0 °C for addition, then warm to Room Temperature | Controls the exothermic reaction, minimizing side-product formation. Allowing it to warm ensures the reaction proceeds to completion.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the highly reactive nonanoyl chloride from being quenched by atmospheric moisture. |
| Workup | Multi-step aqueous wash (Acid, Base, Brine) | Systematically removes all unreacted starting materials and byproducts, ensuring high purity of the final product. |
References
-
Wikipedia. 4-Nonanoylmorpholine. [Link]
-
AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]
-
Al-Azzawi, A. M., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. National Institutes of Health. [Link]
- Google Patents. CN101062923A - Synthesizing N-formyl morpholine by two-step process.
-
chemeurope.com. 4-Nonanoylmorpholine. [Link]
-
Mochalin, V. B., & Porshnev, Y. N. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Clark, J. (2015). Reaction between acyl chlorides and amines. Chemguide. [Link]
-
D'hooghe, M., & Törnroos, K. W. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. MDPI. [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. [Link]
-
Wang, Z., & Cheng, Z. (2006). Production and application of N-formylmorpholine. ResearchGate. [Link]
-
Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
-
Pradeepkumar, P. I., et al. (2003). Improved protocol for the synthesis of flexibly protected morpholino monomers from unprotected ribonucleosides. PubMed. [Link]
-
Genuino, H. C., et al. (2017). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. PubMed. [Link]
-
Khazaei, A., et al. (2012). Acetylation of alcohols and phenols with acetic anhydride under solvent-free conditions using an ionic liquid based on morpholine as a recoverable and reusable catalyst. ResearchGate. [Link]
- Google Patents. CN111675677B - Synthesis process of N-methylmorpholine.
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
Sources
- 1. 4-Nonanoylmorpholine - Wikipedia [en.wikipedia.org]
- 2. 4-Nonanoylmorpholine [chemeurope.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 6. Amide Synthesis [fishersci.it]
- 7. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of n-Nonanoylmorpholine during long-term storage
Technical Support Center: n-Nonanoylmorpholine Stability Guide
Welcome to the technical support guide for n-Nonanoylmorpholine (CAS: 5299-64-9). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. As your partner in research, we provide not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in the laboratory.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. We will delve into the potential mechanisms of degradation, provide actionable strategies for prevention, and outline methods for verifying the purity of your stored material.
Part 1: Understanding the Risk - The Chemistry of n-Nonanoylmorpholine Degradation
This section addresses the fundamental questions regarding the chemical nature of n-Nonanoylmorpholine and its susceptibility to degradation.
FAQ 1: What are the core chemical properties of n-Nonanoylmorpholine?
n-Nonanoylmorpholine, also known as 4-Nonanoylmorpholine or pelargonic acid morpholide, is a tertiary amide formed from morpholine and nonanoic acid (pelargonic acid)[1][2]. It is a liquid at room temperature, insoluble in water, but soluble in polar organic solvents[1]. Understanding its structure is key to predicting its stability. The molecule contains a saturated nine-carbon acyl chain and a morpholine ring, which features a tertiary amine and an ether linkage.
| Property | Value | Source |
| IUPAC Name | 1-(Morpholin-4-yl)nonan-1-one | [1][3] |
| CAS Number | 5299-64-9 | [1][3][] |
| Molecular Formula | C₁₃H₂₅NO₂ | [2][] |
| Molar Mass | 227.34 g/mol | [1][3] |
| Appearance | Liquid | [1] |
| Boiling Point | 310 to 315 °C (590 to 599 °F) | [1] |
| Solubility | Insoluble in water; soluble in polar organic solvents. | [1] |
FAQ 2: What makes n-Nonanoylmorpholine susceptible to oxidation?
While the amide bond itself is relatively stable, the tertiary amine within the morpholine ring is the primary site susceptible to oxidation. The lone pair of electrons on the nitrogen atom can be attacked by oxidizing agents, such as atmospheric oxygen (autoxidation), peroxides, or other reactive oxygen species (ROS). This process is often catalyzed by light, heat, or trace metal impurities.
The most probable oxidative transformation is the formation of n-Nonanoylmorpholine N-oxide. This is a common metabolic pathway for morpholine-containing compounds and a known reaction for tertiary amines when exposed to oxidizing conditions[5].
FAQ 3: What are the likely degradation products I should be aware of?
During long-term storage, two primary degradation pathways should be considered:
-
Oxidation: The primary oxidation product is n-Nonanoylmorpholine N-oxide . This conversion adds an oxygen atom to the nitrogen, increasing the compound's polarity.
-
Hydrolysis: Although slower, the amide bond can undergo hydrolysis, especially in the presence of moisture or acidic/basic impurities. This would yield Morpholine and Nonanoic acid [6]. Hydrolysis can be accelerated by conditions that also favor oxidation.
These degradation products can interfere with experimental results by altering the compound's effective concentration, solubility, and biological activity.
Part 2: Proactive Stability Management - Recommended Storage and Handling Protocols
This section provides a troubleshooting guide to prevent the degradation discussed above. The key is to control the environmental factors that initiate and propagate these chemical changes.
Troubleshooting Guide: Preventing Degradation
| Issue / Observation | Root Cause | Preventative Action & Protocol |
| Discoloration (e.g., yellowing) or change in viscosity over time. | Oxidation. This is often the first visible sign of degradation product formation. | Inert Atmosphere Storage: Oxygen is the primary driver of oxidation. Store the neat compound or solutions under an inert atmosphere. Protocol: 1. Place the vial/container in a desiccator or glove box with an inert gas inlet (Argon or Nitrogen). 2. Purge the container headspace by gently flowing the inert gas over the sample for 1-2 minutes. 3. Tightly seal the container with a high-quality, inert cap (e.g., PTFE-lined). 4. For added protection, wrap the cap junction with Parafilm®. |
| Precipitate formation in a previously clear solution. | Degradation & Solubility Change. Oxidation products (like the N-oxide) or hydrolysis products may have different solubilities in your chosen solvent, causing them to precipitate. | Controlled Temperature: Chemical reactions, including degradation, are accelerated by heat.[7]. Protocol: • Long-term (>6 months): Store at -20°C or below. • Short-term (<6 months): Store at 2-8°C. • Avoid repeated freeze-thaw cycles. Aliquot the compound into smaller, single-use vials to minimize temperature fluctuations and atmospheric exposure.[8]. |
| Inconsistent experimental results from older batches. | Purity Reduction. The presence of degradants alters the molar concentration and introduces confounding variables into your assays. | Protection from Light: Photons, particularly in the UV spectrum, provide the activation energy for radical formation and oxidation. Protocol: 1. Always store the compound in amber glass vials or wrap clear vials completely in aluminum foil.[9]. 2. Minimize exposure to ambient lab lighting during handling. |
| Suspected degradation despite proper storage. | Container/Solvent Issues. Impurities in solvents (e.g., peroxides in older ethers) or reactive container materials can initiate degradation. | Use High-Purity Materials: Protocol: 1. Use high-purity, anhydrous grade solvents for making stock solutions. 2. Store the compound in chemically inert containers, such as borosilicate glass.[10]. 3. Never store in containers with metal-lined caps that could introduce catalytic metal ions. |
FAQ 4: Should I use antioxidants when storing n-Nonanoylmorpholine in solution?
For long-term storage of solutions, adding an antioxidant can be a beneficial secondary measure, though it is not a substitute for proper inert atmosphere and temperature control.
-
Recommendation: If you choose to use an antioxidant, Butylated hydroxytoluene (BHT) is a common choice for organic solutions. It is a radical scavenger that can terminate oxidative chain reactions.
-
Causality: BHT works by donating a hydrogen atom to radical species, neutralizing them before they can react with your compound of interest.
-
Protocol: Prepare a stock solution of BHT in your chosen solvent. Add it to your n-Nonanoylmorpholine solution to a final concentration of 0.01-0.1%. Note that you must run a vehicle control with the BHT-containing solvent in your experiments to ensure it does not interfere with your assay. Some amides themselves can exhibit antioxidant properties, but relying on this inherent quality is not a robust stability strategy.[11][12].
Part 3: Verification and Quality Control - Analytical Protocols
Trust in your results begins with trust in your reagents. This section details how to verify the integrity of your n-Nonanoylmorpholine.
FAQ 5: How can I perform a quick quality check on my stored sample?
Before committing a sample to a critical experiment, perform a series of checks:
-
Visual Inspection: Check for any changes in color, clarity (for solutions), or viscosity. The presence of cloudiness or crystals in a liquid sample is a red flag.[7].
-
Odor: While subjective, a change in odor, such as the development of a rancid smell, could indicate the formation of nonanoic acid via hydrolysis.[6].
-
Thin-Layer Chromatography (TLC): This is a rapid and inexpensive way to check for gross impurities. Spot your stored sample alongside a fresh or reference standard. The appearance of new spots, particularly a more polar spot (lower Rf) for the N-oxide, indicates degradation.
FAQ 6: What is the definitive method for assessing the purity and stability of n-Nonanoylmorpholine?
For a quantitative and definitive assessment, High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the gold standard.[13]. Gas Chromatography-Mass Spectrometry (GC-MS) is also an excellent method for identifying volatile degradation products like morpholine.[14][15].
Protocol: Routine Stability Check by Reverse-Phase HPLC
This protocol provides a self-validating system to monitor the purity of your compound over time.
Objective: To separate n-Nonanoylmorpholine from its potential, more polar degradation products (N-oxide, morpholine).
Methodology:
-
Reference Standard: Prepare a solution of a new, unopened vial of n-Nonanoylmorpholine at a known concentration (e.g., 1 mg/mL) in acetonitrile. This is your t=0 reference.
-
Sample Preparation: Prepare your stored sample (the "test sample") at the exact same concentration in the same solvent.
-
HPLC Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (for the amide bond) or Mass Spectrometer.
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the t=0 reference standard. You should observe a single major peak. Record its retention time (RT) and peak area. This is your primary purity benchmark.
-
Inject the test sample.
-
-
Data Interpretation:
-
Purity Check: Compare the chromatograms. The appearance of new peaks in the test sample, especially at earlier retention times (indicating more polar compounds like the N-oxide), signifies degradation.
-
Quantification: The purity of your stored sample can be estimated by the area-percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Validation: A decrease in the main peak's area and the growth of impurity peaks over time validates the degradation process and confirms the need for stricter storage or disposal of the batch.
-
References
-
4-Nonanoylmorpholine. Wikipedia.[Link]
-
Pelargonic acid. Wikipedia.[Link]
-
n-Nonanoylmorpholine (5299-64-9). Chemchart.[Link]
-
4-Nonanoylmorpholine. PubChem, National Institutes of Health.[Link]
-
Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Himalayan Journal of Science and Technology.[Link]
-
Oxidation mechanism in the metabolism of (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide on oxyferryl active site in CYP3A4 Cytochrome: DFT modeling. PubMed, National Institutes of Health.[Link]
-
Morpholine Degradation Pathway. Eawag-BBD.[Link]
-
Comparative Study of Antioxidant Activity of Some Amides. MedCrave online.[Link]
-
Working with Chemicals. Prudent Practices in the Laboratory, NCBI Bookshelf.[Link]
-
Chromatographic determination of morpholine and products of its microbiological degradation. ResearchGate.[Link]
-
Storage of Laboratory Chemicals. Indiana University.[Link]
-
Safety Data Sheet: Morpholine. Carl ROTH.[Link]
-
The microbial degradation of morpholine. ResearchGate.[Link]
-
Antioxidant activity of a series of amides. ResearchGate.[Link]
-
Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Himalayan Journal of Science and Technology.[Link]
-
N-methylmorpholine N-oxide (NMO). Organic Chemistry Portal.[Link]
-
Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. University of Notre Dame.[Link]
-
Synthesis, antimicrobial and antioxidant activities evaluation for new amide compounds. AIP Publishing.[Link]
-
UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. Himalayan Journal of Science and Technology.[Link]
-
Comparative Study of Antioxidant Activity of Some Amides. ResearchGate.[Link]
-
Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics. MDPI.[Link]
-
Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC, National Institutes of Health.[Link]
-
Chemical Safety in Labs: Handling and Storage. YOUTH Clean Tech.[Link]
-
Long-term stability of morphine, codeine, and 6-acetylmorphine in real-life whole blood samples, stored at -20°C. PubMed, National Institutes of Health.[Link]
-
Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. ResearchGate.[Link]
-
Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI.[Link]
-
Safety Data Sheet Morpholine. Redox.[Link]
-
Bentonite–Chitosan–Surfactant Composite with Antimicrobial, Antioxidant, and Mycotoxin Adsorption Properties. MDPI.[Link]
-
Specific Chemical Handling and Storage. University of Wisconsin-Milwaukee.[Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC, National Institutes of Health.[Link]
Sources
- 1. 4-Nonanoylmorpholine - Wikipedia [en.wikipedia.org]
- 2. n-Nonanoylmorpholine (5299-64-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. 4-Nonanoylmorpholine | C13H25NO2 | CID 79182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. NMO - N-Methylmorpholine-N-Oxide [organic-chemistry.org]
- 6. Pelargonic acid - Wikipedia [en.wikipedia.org]
- 7. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Long-term stability of morphine, codeine, and 6-acetylmorphine in real-life whole blood samples, stored at -20°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gfschemicals.com [gfschemicals.com]
- 10. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 11. Comparative Study of Antioxidant Activity of Some Amides - MedCrave online [medcraveonline.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Identifying and mitigating analytical interferences for n-Nonanoylmorpholine
Welcome to the technical support center for the analysis of n-Nonanoylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on identifying and mitigating analytical interferences during experimental work. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established scientific principles to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended analytical techniques for the quantitative analysis of n-Nonanoylmorpholine?
The most common and robust methods for the analysis of n-Nonanoylmorpholine and related morpholine derivatives are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Ion chromatography (IC) can also be a viable alternative, particularly for the analysis of the parent compound, morpholine, in pharmaceutical products.[3] The choice of technique often depends on the sample matrix, the required sensitivity, and the available instrumentation.
Q2: Why is derivatization frequently required for the analysis of morpholine and its derivatives by GC-MS?
Direct analysis of polar compounds like morpholine by GC-MS can be challenging due to their low volatility and potential for poor chromatographic peak shape. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative, making it more amenable to GC analysis.[4] For morpholine and its secondary amine derivatives, a common approach is to react them with sodium nitrite in an acidic medium to form a more volatile N-nitrosomorpholine derivative.[1][4] This process significantly improves chromatographic separation and detection sensitivity.[4]
Q3: What is a "matrix effect," and how can it impact my analytical results for n-Nonanoylmorpholine?
A matrix effect is the alteration of an analyte's response due to the presence of other components in the sample matrix.[5][6] These effects can manifest as either signal suppression or enhancement, leading to an underestimation or overestimation of the analyte's true concentration.[5][7] In both GC-MS and LC-MS analysis, co-eluting matrix components can interfere with the ionization of the target analyte, affecting the accuracy and precision of the quantitative results.[6][8] It is a critical parameter to evaluate during method validation, especially when dealing with complex biological or pharmaceutical matrices.[7]
Q4: In the context of LC-MS/MS analysis, what is isobaric interference, and how can I determine if it is affecting my n-Nonanoylmorpholine measurement?
Isobaric interference occurs when one or more compounds in the sample have the same nominal mass-to-charge ratio (m/z) as the analyte of interest and co-elute chromatographically.[9] This can lead to a falsely elevated signal for the target analyte. Identifying isobaric interference can be achieved by:
-
High-Resolution Mass Spectrometry (HRMS): This technique can differentiate between compounds with very similar masses based on their exact mass.
-
Chromatographic Peak Purity Analysis: Examining the mass spectra across a single chromatographic peak can reveal the presence of multiple components.
-
Methodical Blank Analysis: Analyzing a matrix blank (a sample that does not contain the analyte) can help identify interfering peaks that are inherent to the matrix.
Troubleshooting Guides
This section provides a structured approach to common issues encountered during the analysis of n-Nonanoylmorpholine.
GC-MS Analysis Troubleshooting
Problem: Inconsistent peak areas, poor peak shape, or low response for n-Nonanoylmorpholine.
Causality: This issue often points towards incomplete or inconsistent derivatization, or the presence of active sites in the GC inlet or column. The polarity of the underivatized morpholine moiety can lead to interactions with the analytical system, causing peak tailing and reduced signal intensity.
Mitigation Strategy:
-
Optimize Derivatization Conditions: Systematically evaluate the reaction time, temperature, and reagent concentrations for the derivatization step. Ensure the pH of the reaction mixture is optimal for the formation of the desired derivative.
-
Inert GC Flow Path: Use deactivated inlet liners and columns to minimize interactions with the analyte. Regular maintenance and replacement of these components are crucial.[10]
-
Matrix-Matched Standards: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to compensate for any matrix-induced variations in derivatization efficiency.
Problem: Non-reproducible results and significant signal variability between samples.
Causality: This is a classic symptom of matrix effects, where different sample matrices influence the analyte's signal differently.[8]
Mitigation Strategy:
-
Thorough Sample Preparation: Implement a robust sample cleanup procedure to remove as many interfering matrix components as possible before analysis. This could involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Standard Addition Method: This technique involves adding known amounts of the analyte to the sample and extrapolating to determine the original concentration. It is an effective way to correct for matrix effects on a per-sample basis.
-
Use of an Internal Standard: An isotopically labeled version of n-Nonanoylmorpholine is the ideal internal standard as it will behave similarly to the analyte during extraction, derivatization, and analysis, thus compensating for matrix effects.
LC-MS/MS Analysis Troubleshooting
Problem: An unexpected peak is observed at the same retention time and m/z as n-Nonanoylmorpholine.
Causality: This is likely due to isobaric interference from a matrix component or a metabolite.[9]
Mitigation Strategy:
-
Optimize Chromatographic Separation: Modify the mobile phase composition, gradient profile, or stationary phase to achieve chromatographic separation of the analyte from the interfering peak.[11]
-
Transition Monitoring: In tandem mass spectrometry, select multiple, highly specific precursor-to-product ion transitions for the analyte. An interfering compound is unlikely to produce the same set of transitions with the same intensity ratios.
-
Sample Pre-treatment: Employ selective extraction techniques to remove the interfering compound before injection.
Problem: The signal for n-Nonanoylmorpholine is significantly lower in samples compared to pure standards (Ion Suppression).
Causality: Co-eluting matrix components are competing with the analyte for ionization in the MS source, reducing the number of analyte ions that reach the detector.[6][12]
Mitigation Strategy:
-
Dilution: Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components, thereby lessening the ion suppression effect.
-
Improved Chromatographic Resolution: As with isobaric interference, enhancing the separation of the analyte from the bulk of the matrix components can significantly reduce ion suppression.
-
Matrix Effect Evaluation: Quantify the extent of the matrix effect by comparing the response of the analyte in a post-extraction spiked sample to its response in a neat solution.[12] If the effect is significant, a more rigorous sample cleanup or the use of an appropriate internal standard is warranted.
Experimental Protocols
Protocol 1: Derivatization of n-Nonanoylmorpholine for GC-MS Analysis
This protocol describes a general procedure for the derivatization of n-Nonanoylmorpholine to N-nitroso-n-Nonanoylmorpholine. Note: This is a general guideline and may require optimization for specific matrices and instrumentation.
Materials:
-
n-Nonanoylmorpholine standard
-
Sample containing n-Nonanoylmorpholine
-
Sodium nitrite solution (e.g., 1% w/v in deionized water)
-
Sulfuric acid (e.g., 1 M)
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To 1 mL of the sample (or standard solution), add 0.5 mL of 1 M sulfuric acid to acidify the mixture.
-
Derivatization Reaction: Add 0.5 mL of 1% sodium nitrite solution. Vortex the mixture for 1 minute to initiate the derivatization reaction. Allow the reaction to proceed for 10 minutes at room temperature.
-
Extraction: Add 1 mL of dichloromethane to the reaction mixture. Vortex vigorously for 1 minute to extract the N-nitroso derivative into the organic phase.
-
Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.
-
Drying: Carefully transfer the lower organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The dried organic extract is now ready for injection into the GC-MS system.
Table 1: Example GC-MS Parameters for Derivatized n-Nonanoylmorpholine
| Parameter | Setting |
| GC Column | Mid-polarity column (e.g., DB-1701 or equivalent) |
| Injector Temp. | 250 °C |
| Oven Program | Initial 100°C (hold 4 min), ramp to 120°C at 10°C/min (hold 3 min), ramp to 250°C at 20°C/min (hold 5 min)[1] |
| Carrier Gas | Helium at a constant flow of 2 mL/min[1] |
| Ionization Mode | Electron Impact (EI) at 70 eV[1] |
| MS Source Temp. | 230 °C[1] |
| MS Quad Temp. | 150 °C[1] |
| Monitoring Mode | Selected Ion Monitoring (SIM) of characteristic ions |
Visualizations
Workflow for Mitigating Analytical Interferences
Caption: A decision tree for troubleshooting common analytical interferences.
Derivatization Workflow for GC-MS Analysis
Caption: Step-by-step workflow for the derivatization of n-Nonanoylmorpholine.
References
-
4-Nonanoylmorpholine - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (n.d.). Retrieved January 23, 2026, from [Link]
-
Elimination of isobaric interference and signal-to-noise ratio enhancement using on-line mobile phase filtration in liquid chromatography/tandem mass spectrometry. (2014). PubMed. Retrieved January 23, 2026, from [Link]
-
GC-FID analysis of morpholine | Download Scientific Diagram. (n.d.). Retrieved January 23, 2026, from [Link]
-
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Interferences in Immunoassay - PMC. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
4-Nonanoylmorpholine. (n.d.). chemeurope.com. Retrieved January 23, 2026, from [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 23, 2026, from [Link]
-
STUDY OF MATRIX EFFECT IN PESTICIDE ANALYSIS BY GAS CHROMATOGRAPHY. (n.d.). Retrieved January 23, 2026, from [Link]
-
Quantitative analysis of nonapeptides in pharmaceutical dosage forms by high-performance liquid chromatography. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Nonlinear Predictive Modelling Enables In Silico Optimization of Chromatographic Methods for Complex Stationary Phase‑Analyte Interactions | LCGC International. (2022). LCGC International. Retrieved January 23, 2026, from [Link]
-
How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? (2023). PubMed. Retrieved January 23, 2026, from [Link]
-
Chromatographic Method for Evaluation of Polymeric GC Stationary Phases Ageing Using the Novel Non-Cross-Linked Poly(3-(Tributoxysilyl)Tricyclononene-7) as the Model Stationary Phase. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
Sources
- 1. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. eijppr.com [eijppr.com]
- 7. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.org.co [scielo.org.co]
- 9. Elimination of isobaric interference and signal-to-noise ratio enhancement using on-line mobile phase filtration in liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromatographic Method for Evaluation of Polymeric GC Stationary Phases Ageing Using the Novel Non-Cross-Linked Poly(3-(Tributoxysilyl)Tricyclononene-7) as the Model Stationary Phase [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
High-yield purification methods for crude n-Nonanoylmorpholine
Welcome to the technical support resource for the high-yield purification of crude n-Nonanoylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the purification process. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Introduction
n-Nonanoylmorpholine, a tertiary amide, is a versatile compound with applications ranging from a solvent in specialized formulations to a research chemical intermediate.[1][2] Its synthesis, typically from morpholine and nonanoyl chloride, can result in a crude mixture containing unreacted starting materials, byproducts, and salts.[1][2] Achieving high purity is critical for reliable downstream applications and regulatory compliance. This guide provides robust methods and troubleshooting advice to achieve high-yield, high-purity n-Nonanoylmorpholine.
Physicochemical Properties of n-Nonanoylmorpholine
Understanding the fundamental properties of n-Nonanoylmorpholine is the first step in designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₅NO₂ | [1][2][3] |
| Molar Mass | 227.34 g/mol | [1][2][3] |
| Appearance | Liquid | [1][2] |
| Boiling Point | 310-315 °C (590-599 °F) at 760 mmHg | [1][2] |
| Solubility in Water | Insoluble | [1][2] |
| Solubility (Organic) | Soluble in polar organic solvents (e.g., acetone, propanol, DMF) and fats. | [1][2] |
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of n-Nonanoylmorpholine in a direct question-and-answer format.
Question: My final yield is significantly lower than expected after column chromatography. What are the common causes?
Answer: High product loss during column chromatography of amides is a frequent issue.[4] The primary causes are:
-
Irreversible Adsorption: Amides, being polar, can bind strongly to the acidic sites of standard silica gel. This is especially problematic if the crude product is not thoroughly neutralized after an acidic workup.
-
Product Streaking/Tailing: Poor separation on the column leads to broad fractions that are cross-contaminated. This forces you to discard mixed fractions, thus lowering the isolated yield. This can be caused by using an inappropriate solvent system or overloading the column.
-
Incorrect Solvent System: If the eluent is not polar enough, the product will not move off the column. If it is too polar, it will co-elute with polar impurities.
Solution Pathway:
-
Deactivate the Silica: Before loading your sample, flush the silica gel column with your starting eluent containing 0.5-1% triethylamine (NEt₃) or ammonia in methanol. This neutralizes the acidic silanol groups, preventing strong, irreversible binding of your amide product.
-
Optimize Solvent System: Use TLC to find an optimal solvent system that gives your product an Rf value of ~0.3-0.4. A good starting point for n-Nonanoylmorpholine is a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 50:50).
-
Reduce Column Loading: Do not exceed a 1:50 ratio of crude product to silica gel by weight. Overloading is a common cause of poor separation.
Question: After an aqueous workup, I still see a persistent baseline spot on my TLC that stains with permanganate. What is it and how do I remove it?
Answer: This is likely residual nonanoic acid, the hydrolysis product of unreacted nonanoyl chloride. It is greasy and can be difficult to remove completely with a simple aqueous wash if emulsions form.
Solution Pathway:
-
Basic Aqueous Wash: The most effective method is to wash the organic layer with a mild base. Dissolve your crude product in a non-polar organic solvent like ethyl acetate or diethyl ether. Wash the solution sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution (2x).
-
Water (1x).
-
Brine (1x). This converts the nonanoic acid into its sodium salt (sodium nonanoate), which is highly soluble in the aqueous layer.
-
-
Confirmation: Spot the organic layer on a TLC plate against a nonanoic acid standard before and after the wash to confirm its removal. The baseline spot should disappear after the basic wash.
Question: My product decomposes when I try to distill it. How can I purify it by distillation?
Answer: The atmospheric boiling point of n-Nonanoylmorpholine is very high (310-315 °C), a temperature at which many organic molecules are susceptible to thermal decomposition.[1][2] Amides, in general, have high boiling points due to their polar nature.[5][6]
Solution Pathway:
-
Vacuum Distillation: You must use vacuum distillation to lower the boiling point to a safe temperature. A high-vacuum pump (providing <1 mmHg pressure) is recommended. Under vacuum, the boiling point will be significantly lower, preventing decomposition and yielding a clear, pure liquid. For high-boiling point compounds, this is the standard purification method.[7]
-
Short Path Distillation: For small-scale purifications, a Kugelrohr or short path distillation apparatus is ideal as it minimizes the surface area and time the compound spends at high temperatures, further reducing the risk of degradation.
Question: My TLC shows an impurity with a similar Rf to my product. How can I improve separation?
Answer: When impurities have similar polarity to the product, standard silica gel chromatography may not provide adequate resolution.[8]
Solution Pathway:
-
Change the Solvent System: Experiment with different solvent systems. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation.
-
Use a Different Stationary Phase:
-
Alumina (Neutral or Basic): If your impurity is acidic, basic alumina can bind it strongly while allowing your neutral amide product to elute.
-
Reversed-Phase (C18) Chromatography: In reversed-phase, non-polar compounds are retained more strongly. Since n-Nonanoylmorpholine has a long alkyl chain, it will be well-retained. Polar impurities will elute earlier with a polar mobile phase (like methanol/water or acetonitrile/water). This technique is excellent for separating compounds with subtle differences in polarity.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical crude n-Nonanoylmorpholine synthesis?
The primary impurities stem directly from the starting materials and potential side reactions:
-
Unreacted Morpholine: A basic and highly polar amine.
-
Nonanoic Acid: Formed from the hydrolysis of nonanoyl chloride by adventitious moisture. It is an acidic, non-polar impurity.
-
Triethylammonium Chloride (or other amine salts): If an amine base like triethylamine is used as an acid scavenger, its hydrochloride salt will be a major byproduct.
-
Water: From the workup or atmosphere.
Q2: How do I effectively remove unreacted morpholine and other amine salts?
An acidic wash is the standard and most effective method. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate). Wash this solution with a dilute acid like 1M hydrochloric acid (HCl) or 5% citric acid solution. The basic morpholine and any other amine bases will be protonated to form their corresponding salts, which are highly soluble in the aqueous layer and are thus removed from the organic phase. The amine salts from the reaction are typically already water-soluble and are removed during this step as well.
Q3: Can I use recrystallization to purify n-Nonanoylmorpholine?
No, this is generally not a viable method. n-Nonanoylmorpholine is a liquid at room temperature and does not have a defined melting point, but rather a high boiling point.[1][2] Recrystallization is a purification technique for solid compounds.[4][10]
Q4: Which purification method is best for my scale?
-
Small Scale (mg to ~5 g): Flash column chromatography is ideal. It is fast, efficient, and provides high purity.
-
Medium Scale (5 g to 100 g): A combination of a thorough acidic and basic aqueous workup followed by vacuum distillation is most efficient. Running large columns can be costly and time-consuming.
-
Large Scale (>100 g): Fractional vacuum distillation is the industry-standard method for purifying high-boiling point liquids. It offers the best throughput and purity at a large scale.[7]
Q5: What is a good starting point for a flash chromatography protocol?
-
Prepare the Sample: Perform an acidic and basic aqueous workup first to remove the bulk of the ionic impurities. Dry the crude product thoroughly.
-
Choose Adsorbent: Use standard silica gel (230-400 mesh).
-
Select Eluent: Start with a non-polar solvent system and gradually increase polarity. A good starting point is 10% Ethyl Acetate in Hexanes. Run a gradient up to 40-50% Ethyl Acetate in Hexanes.
-
Monitor: Use TLC with a potassium permanganate stain or UV light (if the compound or impurities are UV active) to track the separation.
Visualization of Purification Workflow
The following diagrams illustrate the decision-making process for purification and troubleshooting.
Purification Strategy Decision Tree
This diagram helps you choose the most appropriate purification workflow based on the scale of your synthesis and the nature of the impurities.
Sources
- 1. 4-Nonanoylmorpholine - Wikipedia [en.wikipedia.org]
- 2. 4-Nonanoylmorpholine [chemeurope.com]
- 3. 4-Nonanoylmorpholine | C13H25NO2 | CID 79182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scienceready.com.au [scienceready.com.au]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. biotage.com [biotage.com]
- 10. Accessing new polymorphs and solvates through solvothermal recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthesis Routes for n-Nonanoylmorpholine: A Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of key intermediates with high purity and efficiency is paramount. n-Nonanoylmorpholine, a versatile building block and a compound of interest for various applications, is no exception. This guide provides an in-depth comparative analysis of the primary synthesis routes for n-Nonanoylmorpholine, offering field-proven insights and detailed experimental frameworks to inform your selection of the most suitable method.
This analysis will delve into two principal synthetic strategies: the traditional acylation using nonanoyl chloride and the more contemporary approach involving the direct coupling of nonanoic acid with morpholine using activating agents. We will explore the underlying chemical principles, provide step-by-step protocols, and present a comparative assessment based on yield, purity, reaction time, cost-effectiveness, and safety considerations.
The Classical Approach: Acylation via Nonanoyl Chloride (Schotten-Baumann Reaction)
The reaction of an acyl chloride with an amine in the presence of a base, known as the Schotten-Baumann reaction, is a long-established and robust method for amide bond formation. The first reported synthesis of n-Nonanoylmorpholine in 1954 utilized the reaction of morpholine with the acyl chloride of pelargonic acid (nonanoyl chloride)[1][2].
Mechanistic Rationale
This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic carbonyl carbon of nonanoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. A base, typically an aqueous solution of sodium hydroxide or an organic amine like triethylamine, is employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
dot graph TD { A[Morpholine] --> B{Tetrahedral Intermediate}; C[Nonanoyl Chloride] --> B; B --> D[n-Nonanoylmorpholine]; B --> E[Chloride Ion]; F[Base] --> G[Neutralization]; E --> G; H[HCl] --> G; } caption: "Schotten-Baumann Reaction Pathway"
Experimental Protocol
Materials:
-
Morpholine
-
Nonanoyl chloride
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Diethyl ether
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve morpholine (1.0 equivalent) in dichloromethane (DCM).
-
Prepare a solution of sodium hydroxide (1.1 equivalents) in water or use triethylamine (1.1 equivalents) as an organic base.
-
Cool the morpholine solution in an ice bath to 0-5 °C.
-
Slowly add nonanoyl chloride (1.0 equivalent) dropwise to the cooled morpholine solution with vigorous stirring.
-
Simultaneously, add the basic solution dropwise to maintain a slightly alkaline pH.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid (to remove excess morpholine and base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude n-Nonanoylmorpholine.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
The Modern Alternative: Direct Amidation of Nonanoic Acid with Coupling Agents
To circumvent the use of highly reactive and moisture-sensitive acyl chlorides, direct coupling of a carboxylic acid with an amine using a coupling agent has become a preferred method in modern organic synthesis. This approach offers milder reaction conditions and often leads to higher yields and cleaner products.
The Role of Coupling Agents
Coupling agents are compounds that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This activation is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. Common classes of coupling agents include carbodiimides (e.g., Dicyclohexylcarbodiimide - DCC) and uronium/aminium salts (e.g., HATU, HBTU, TBTU).
Synthesis Route 2a: DCC-Mediated Coupling
Dicyclohexylcarbodiimide (DCC) is a widely used and cost-effective coupling agent. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond, with dicyclohexylurea (DCU) as a byproduct.
dot graph TD { A[Nonanoic Acid] --> B{O-Acylisourea Intermediate}; C[DCC] --> B; D[Morpholine] --> E{Tetrahedral Intermediate}; B --> E; E --> F[n-Nonanoylmorpholine]; E --> G[Dicyclohexylurea (DCU)]; } caption: "DCC Coupling Mechanism"
Experimental Protocol:
Materials:
-
Nonanoic acid
-
Morpholine
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hexanes or Ethyl acetate for purification
Procedure:
-
In a round-bottom flask, dissolve nonanoic acid (1.0 equivalent) and a catalytic amount of DMAP in anhydrous DCM.
-
Add morpholine (1.0 equivalent) to the solution.
-
Cool the mixture in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the cooled reaction mixture with stirring.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to remove any remaining DCU.
Synthesis Route 2b: HATU-Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling agent known for its rapid reaction times and high yields, even with sterically hindered substrates. It activates the carboxylic acid by forming a highly reactive OAt-active ester.
dot graph TD { A[Nonanoic Acid] --> B{OAt-Active Ester}; C[HATU] --> B; D[Morpholine] --> E{Tetrahedral Intermediate}; B --> E; E --> F[n-Nonanoylmorpholine]; E --> G[Tetramethylurea + HOAt]; } caption: "HATU Coupling Mechanism"
Experimental Protocol:
Materials:
-
Nonanoic acid
-
Morpholine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve nonanoic acid (1.0 equivalent) in anhydrous DMF or DCM.
-
Add morpholine (1.0 equivalent) to the solution.
-
Add HATU (1.1 equivalents) to the mixture.
-
Cool the reaction mixture in an ice bath.
-
Slowly add DIPEA (2.0 equivalents) to the stirred solution.
-
Allow the reaction to proceed at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Analysis
| Parameter | Route 1: Nonanoyl Chloride | Route 2a: DCC Coupling | Route 2b: HATU Coupling |
| Starting Material | Nonanoyl chloride | Nonanoic acid | Nonanoic acid |
| Reagent Reactivity | High (moisture sensitive) | Moderate | High |
| Reaction Conditions | Typically biphasic, requires base | Mild, anhydrous | Mild, anhydrous |
| Reaction Time | 2-4 hours | Overnight | 1-3 hours |
| Typical Yield | Good to excellent | Good to excellent | Excellent |
| Purity of Crude | Moderate (byproducts from excess reagents) | Moderate (contaminated with DCU) | High |
| Purification | Distillation or chromatography | Filtration and recrystallization/chromatography | Chromatography |
| Cost-Effectiveness | Potentially lower reagent cost | DCC is inexpensive, but purification can be costly | HATU is expensive |
| Safety Concerns | Nonanoyl chloride is corrosive and lachrymatory. HCl gas is evolved. | DCC is a skin sensitizer and allergenic. | HATU is a flammable solid and can cause skin and eye irritation. |
Discussion and Recommendations
Route 1: Nonanoyl Chloride (Schotten-Baumann)
This classical method is a reliable and often high-yielding route for the synthesis of n-Nonanoylmorpholine. The primary advantage lies in the high reactivity of the acyl chloride, which drives the reaction to completion. However, this reactivity also presents challenges. Nonanoyl chloride is corrosive, moisture-sensitive, and its reaction generates corrosive HCl gas, necessitating careful handling and a basic workup. The two-phase reaction system can sometimes lead to emulsions, complicating the workup procedure. This route is often favored in industrial settings where cost is a major driver and the handling of hazardous materials is routine.
Route 2a: DCC Coupling
The use of DCC offers a milder and more convenient alternative to the acyl chloride method, starting from the readily available and less hazardous nonanoic acid. The reaction conditions are generally mild, and the yields are often comparable to the Schotten-Baumann method. The main drawback of this route is the formation of the dicyclohexylurea (DCU) byproduct, which can be challenging to remove completely from the desired product. While DCU is largely insoluble in many organic solvents and can be removed by filtration, residual amounts often require purification by column chromatography or careful recrystallization, which can impact the overall efficiency and cost-effectiveness of the process on a large scale.
Route 2b: HATU Coupling
For laboratory-scale synthesis where high purity and rapid results are prioritized, HATU is an excellent choice. It is one of the most efficient coupling agents available, often providing near-quantitative yields in a short period. The byproducts of the HATU-mediated coupling are generally water-soluble, simplifying the workup procedure compared to the DCC method. However, the significantly higher cost of HATU makes it less suitable for large-scale industrial production.
The choice of the optimal synthesis route for n-Nonanoylmorpholine depends heavily on the specific requirements of the researcher or organization.
-
For large-scale industrial production where cost is a primary concern, the nonanoyl chloride route (Schotten-Baumann) remains a viable and economical option, provided that appropriate safety measures for handling corrosive materials are in place.
-
For laboratory-scale synthesis and process development , the DCC coupling method offers a good balance between cost, ease of handling, and yield. Careful attention must be paid to the purification step to ensure the removal of the DCU byproduct.
-
When high purity, high yield, and rapid synthesis are the main objectives, particularly for the preparation of analytical standards or in the early stages of drug discovery, the HATU coupling method is the superior choice, despite its higher cost.
Ultimately, a thorough evaluation of the available resources, scale of synthesis, and desired product purity will guide the selection of the most appropriate and efficient synthetic strategy for n-Nonanoylmorpholine.
References
-
4-Nonanoylmorpholine. (2023). In Wikipedia. Retrieved from [Link]
- Rice, L. M., & Grogan, C. H. (1954). The Synthesis of N-Acylmorpholines. Journal of the American Chemical Society, 76(11), 2931-2932.
- Schotten, C. (1884). Ueber die Acylirung von Aminen. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
- Baumann, E. (1886). Ueber die Synthese von Aethern und Amiden. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.
-
chemeurope.com. (n.d.). 4-Nonanoylmorpholine. Retrieved from [Link]
-
AGTC Bioproducts Ltd. (n.d.). Peptide coupling reagents. Retrieved from [Link]
Sources
A Comparative Toxicological Assessment of n-Nonanoylmorpholine and Other Commercially Available Insect Repellents
Introduction
The imperative for effective insect repellents is underscored by the global burden of vector-borne diseases. While efficacy is a primary driver of repellent selection, a thorough evaluation of their toxicological profiles is paramount for ensuring human safety. This guide provides a comprehensive comparison of the toxicological data for n-Nonanoylmorpholine against three widely used insect repellents: N,N-diethyl-meta-toluamide (DEET), Picaridin, and Ethyl butylacetylaminopropionate (IR3535). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the available toxicological data to inform risk assessment and guide future research and development in the field of insect repellents.
A significant challenge in this comparative analysis is the limited publicly available, guideline-compliant toxicological data for n-Nonanoylmorpholine. Consequently, where direct data is lacking, this guide will provide a predictive assessment based on the toxicological profiles of its constituent molecules: pelargonic acid and morpholine. It is crucial to recognize that this predictive approach has inherent limitations, as the toxicological properties of a compound are not always a simple summation of its precursors.
Comparative Toxicological Profiles
The following sections detail the available toxicological data for each repellent across key endpoints. The data is summarized in tables for ease of comparison, followed by a narrative explaining the significance of the findings.
Acute Toxicity
Acute toxicity studies are fundamental in assessing the potential for harm from a single, short-term exposure to a substance. These studies typically determine the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the test animal population. A higher LD50 value indicates lower acute toxicity.
| Repellent | Acute Oral LD50 (rat, mg/kg) | Acute Dermal LD50 (rat/rabbit, mg/kg) |
| n-Nonanoylmorpholine | No data available. Predicted to be >2000 based on pelargonic acid. | No data available. Predicted to be >2000 based on pelargonic acid. |
| DEET | 2170 - 3664[1][2] | 4280 (rabbit)[2] |
| Picaridin | 2236 - 4743[3][4] | >2000 (rat)[3] |
| IR3535 | >5000 | >4000 (rat) |
Analysis of Acute Toxicity:
DEET, Picaridin, and IR3535 all exhibit low acute toxicity via both oral and dermal routes of exposure. For n-Nonanoylmorpholine, while direct data is not available, the acute toxicity of pelargonic acid is low, with an oral and dermal LD50 in rats of >2000 mg/kg[5][6]. Morpholine , on the other hand, is harmful if swallowed and toxic in contact with skin, with an oral LD50 in rats of 1900 mg/kg and a dermal LD50 in rabbits of 500 mg/kg[1]. The amide linkage in n-Nonanoylmorpholine would likely alter this profile, and based on the data for pelargonic acid, a low acute toxicity profile is anticipated, though this requires experimental confirmation.
Skin and Eye Irritation & Skin Sensitization
These studies assess the potential of a substance to cause local inflammatory reactions upon contact with the skin or eyes, and to elicit an allergic response after repeated exposure.
| Repellent | Skin Irritation | Eye Irritation | Skin Sensitization |
| n-Nonanoylmorpholine | Predicted to be irritating based on pelargonic acid. | Predicted to be a severe irritant based on pelargonic acid. | Predicted to be a non-sensitizer based on pelargonic acid. |
| DEET | Slight to moderate irritant[2] | Mild to moderate irritant | Not a sensitizer |
| Picaridin | Not an irritant[3] | Moderate irritant[3] | Not a sensitizer[3] |
| IR3535 | Mild irritant | Severe irritant | Not a sensitizer |
Analysis of Irritation and Sensitization:
All four repellents are generally not considered to be skin sensitizers. However, there are notable differences in their irritation potential. IR3535 is a severe eye irritant, a key consideration for products that may be accidentally sprayed or rubbed into the eyes. Picaridin is a moderate eye irritant, while DEET is considered mild to moderate.
For n-Nonanoylmorpholine, pelargonic acid is a severe skin and eye irritant[6][7]. Morpholine is also corrosive to the skin and eyes[1][8]. Therefore, it is highly probable that n-Nonanoylmorpholine would also exhibit skin and eye irritant properties. This is a critical data gap that requires experimental validation to accurately characterize its local tolerance profile.
Chronic Toxicity
Chronic toxicity studies evaluate the potential for adverse health effects from repeated, long-term exposure to a substance. A key endpoint from these studies is the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.
| Repellent | Chronic Dermal/Oral NOAEL (mg/kg/day) |
| n-Nonanoylmorpholine | No data available. |
| DEET | Oral (rat, 2-year): 100 (male), 400 (female)[1][9] |
| Picaridin | Dermal (rat, 2-year): 200[4][10] |
| IR3535 | Oral (rat, 90-day): 1000 |
Analysis of Chronic Toxicity:
DEET, Picaridin, and IR3535 have well-established chronic toxicity profiles with high NOAELs, indicating a low potential for systemic toxicity with repeated use. The primary effects observed at higher doses in animal studies for DEET include decreased body weight and increased cholesterol levels in females[2]. For Picaridin, long-term dermal application in rats and mice showed no evidence of significant toxicity[10].
There is a complete lack of chronic toxicity data for n-Nonanoylmorpholine. The chronic toxicity profiles of its precursors are varied. Pelargonic acid is considered to have low chronic toxicity[9][11]. Morpholine , however, has been shown to cause kidney and liver effects in animal studies with repeated exposure[8][12]. The potential for n-Nonanoylmorpholine to induce such effects is unknown and represents a significant knowledge gap in its safety assessment.
Genotoxicity
Genotoxicity assays are used to identify substances that can damage genetic material (DNA), which may lead to mutations and potentially cancer. A standard battery of tests, including the Ames test (for gene mutations in bacteria) and in vitro and in vivo chromosomal aberration tests, are typically performed.
| Repellent | Genotoxicity Profile |
| n-Nonanoylmorpholine | No data available. |
| DEET | Not genotoxic in a standard battery of assays. |
| Picaridin | Not genotoxic in a standard battery of assays[3][10]. |
| IR3535 | Not genotoxic in a standard battery of assays. |
Analysis of Genotoxicity:
DEET, Picaridin, and IR3535 have been extensively tested and are not considered to be genotoxic. For n-Nonanoylmorpholine, there is no available data. Pelargonic acid is not considered to be genotoxic[11]. Morpholine has also generally tested negative in genotoxicity assays, although some weak positive results have been reported at high, cytotoxic concentrations in in vitro studies[5][8]. Given the negative profiles of the established repellents and pelargonic acid, it is less likely that n-Nonanoylmorpholine would be genotoxic, but this requires experimental confirmation.
Carcinogenicity
Carcinogenicity studies, typically conducted over the lifetime of rodents, are designed to assess the potential of a substance to cause cancer.
| Repellent | Carcinogenicity Profile |
| n-Nonanoylmorpholine | No data available. |
| DEET | Not carcinogenic in rats and mice[1]. |
| Picaridin | Not carcinogenic in rats and mice[3][4][10]. |
| IR3535 | Not considered to be carcinogenic. |
Analysis of Carcinogenicity:
DEET and Picaridin have been shown to be non-carcinogenic in long-term animal studies[1][3][4][10]. IR3535 is also not considered a carcinogen. For n-Nonanoylmorpholine, no carcinogenicity data exists. Pelargonic acid is not expected to be carcinogenic[11]. The International Agency for Research on Cancer (IARC) has classified morpholine as Group 3, "not classifiable as to its carcinogenicity to humans," due to inadequate evidence in humans and limited evidence in experimental animals[3][5]. While some studies in rats showed a few tumors of the liver and lung, other studies were negative[5]. The lack of carcinogenicity data for n-Nonanoylmorpholine is a major deficiency in its toxicological database.
Reproductive and Developmental Toxicity
These studies investigate the potential for a substance to interfere with reproductive function and to cause adverse effects on the developing fetus. Two-generation reproductive toxicity studies are the standard for assessing these endpoints.
| Repellent | Reproductive & Developmental Toxicity Profile |
| n-Nonanoylmorpholine | No data available. |
| DEET | No evidence of reproductive or developmental toxicity at doses relevant to human exposure[1]. |
| Picaridin | No evidence of reproductive or developmental toxicity[3][4][10]. |
| IR3535 | No evidence of reproductive or developmental toxicity. |
Analysis of Reproductive and Developmental Toxicity:
DEET, Picaridin, and IR3535 have been shown to be free of reproductive and developmental toxicity concerns at relevant exposure levels[1][3][4][10]. For n-Nonanoylmorpholine, there is no available data. Pelargonic acid is not considered a reproductive or developmental toxicant[9]. Morpholine is suspected of damaging fertility or the unborn child based on some animal data, though other studies have not shown effects on reproductive organs[3][10]. This discrepancy highlights the importance of conducting specific reproductive and developmental toxicity studies on n-Nonanoylmorpholine to adequately assess its safety for use by the general population, including pregnant women and children.
Experimental Protocols: A Framework for Toxicological Evaluation
The toxicological data presented in this guide are derived from studies conducted according to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency's Office of Chemical Safety and Pollution Prevention (OCSPP). Adherence to these standardized protocols ensures the reliability and comparability of the data.
Diagram: Standard Toxicological Testing Workflow for an Insect Repellent
Caption: A typical workflow for the toxicological evaluation of an insect repellent, following OECD and EPA guidelines.
Step-by-Step Methodologies for Key Experiments
1. Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)
-
Principle: This method uses a stepwise procedure with a small number of animals per step to classify a substance into one of four toxicity classes.
-
Procedure:
-
Fasted animals (typically rats) are dosed with the test substance at one of the defined starting dose levels (e.g., 2000, 300, 50, or 5 mg/kg).
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Depending on the outcome of the first step, the study may be stopped, or further testing at higher or lower doses may be required.
-
-
Causality: This method minimizes the number of animals used while still providing sufficient information for hazard classification.
2. Dermal Irritation/Corrosion (OECD 404)
-
Principle: This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
-
Procedure:
-
A small amount of the test substance is applied to a shaved patch of skin on a single animal (typically a rabbit).
-
The application site is observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
If no corrosive effect is observed, the test is confirmed using additional animals.
-
-
Causality: This tiered approach prevents severe animal suffering by stopping the test if clear corrosive effects are observed in the initial animal.
3. Bacterial Reverse Mutation Test (Ames Test; OECD 471)
-
Principle: This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test evaluates the ability of a substance to cause reverse mutations, restoring the ability of the bacteria to grow in an amino acid-deficient medium.
-
Procedure:
-
The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix from rat liver).
-
The bacteria are plated on a minimal agar medium.
-
After incubation, the number of revertant colonies is counted. A significant, dose-dependent increase in revertant colonies compared to the control indicates a mutagenic potential.
-
-
Causality: The inclusion of the S9 mix mimics the metabolic processes in mammals that can convert a non-mutagenic substance into a mutagenic one.
4. Two-Generation Reproduction Toxicity Study (OECD 416)
-
Principle: This in vivo study provides comprehensive information on the effects of a substance on all phases of the reproductive cycle over two generations.
-
Procedure:
-
Male and female animals of the first generation (F0) are exposed to the test substance for a period before mating.
-
Exposure continues through mating, gestation, and lactation.
-
The offspring (F1 generation) are also exposed to the substance from conception to adulthood.
-
The F1 generation is then mated to produce the F2 generation.
-
A wide range of endpoints are evaluated in both the parental animals and the offspring, including reproductive performance, fertility, growth, and development.
-
-
Causality: This comprehensive study design allows for the detection of effects on male and female reproductive function, as well as developmental effects that may not be apparent in single-generation studies.
Comparative Toxicity Summary and Conclusion
This guide has synthesized the available toxicological data for n-Nonanoylmorpholine and three other major insect repellents. A clear distinction exists between the comprehensive toxicological databases for DEET, Picaridin, and IR3535, and the significant data gaps for n-Nonanoylmorpholine.
Diagram: Comparative Toxicity Profile Summary
Caption: A summary of the comparative toxicological profiles of the four insect repellents.
Key Findings:
-
Established Repellents (DEET, Picaridin, IR3535): These compounds have been extensively studied and possess favorable toxicological profiles for human use. They exhibit low acute toxicity, are not skin sensitizers, and have not shown evidence of genotoxicity, carcinogenicity, or reproductive/developmental toxicity at relevant exposure levels. The main differentiating factor is their irritation potential, with IR3535 being a notable eye irritant.
-
n-Nonanoylmorpholine: There is a significant lack of comprehensive, guideline-compliant toxicological data for this repellent. While a low acute toxicity profile can be predicted based on its pelargonic acid component, the potential for skin and eye irritation is predicted to be high. The absence of data on chronic toxicity, carcinogenicity, and reproductive/developmental toxicity is a critical knowledge gap that prevents a thorough safety assessment. The potential for adverse effects from the morpholine moiety, particularly concerning reproductive toxicity, cannot be dismissed without dedicated studies on the intact n-Nonanoylmorpholine molecule.
Recommendations for Future Research:
To establish a comprehensive toxicological profile for n-Nonanoylmorpholine that is comparable to other commercially available insect repellents, the following studies are strongly recommended:
-
A full battery of acute toxicity studies (oral, dermal, inhalation).
-
Standardized skin and eye irritation and skin sensitization studies.
-
A 90-day subchronic toxicity study via the dermal route.
-
A complete set of genotoxicity assays (Ames test, in vitro and in vivo chromosomal aberration tests).
-
Long-term carcinogenicity bioassays in two rodent species.
-
A two-generation reproductive toxicity study.
References
-
U.S. Environmental Protection Agency. (2005). New Pesticide Fact Sheet: Picaridin. [Link]
-
National Pesticide Information Center. (2011). Picaridin Technical Fact Sheet. [Link]
-
Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for DEET (N,N-Diethyl-meta-toluamide). [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Human health tier II assessment for Morpholine. [Link]
-
Carl ROTH GmbH + Co. KG. (2024). Safety Data Sheet: Pelargonic acid. [Link]
-
National Pesticide Information Center. (2011). DEET Technical Fact Sheet. [Link]
-
Thurston County Health Department. (2009). pelargonic acid (nonanoic acid) Review. [Link]
-
Saltigo GmbH. (2008). Toxicology and Safety Evaluation of the New Insect Repellent Picaridin (Saltidin). [Link]
-
European Food Safety Authority. (2021). Peer review of the pesticide risk assessment of the active substance pelargonic acid (nonanoic acid). [Link]
-
International Agency for Research on Cancer. (1999). Morpholine. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, vol 71, Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Lyon: IARC. [Link]
-
Health Canada. (2019). Proposed Registration Decision PRD2019-16, Pelargonic Acid, Beloukha Herbicide and Beloukha Agricultural Herbicide. [Link]
-
PENTA s.r.o. (2025). Safety Data Sheet: Morpholine. [Link]
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hazardous substance assessment – Morpholine - Canada.ca [canada.ca]
- 4. Frontiers | Comparative toxicity assessment of glyphosate and two commercial formulations in the planarian Dugesia japonica [frontiersin.org]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. An integrated in vitro carcinogenicity test that distinguishes between genotoxic carcinogens, non-genotoxic carcinogens, and non-carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Peer review of the pesticide risk assessment of the active substance pelargonic acid (nonanoic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking the repellent effectiveness of n-Nonanoylmorpholine across different insect species
A Comparative Analysis of n-Nonanoylmorpholine's Repellent Efficacy Across Key Insect Species
This guide provides an in-depth, objective comparison of n-Nonanoylmorpholine's performance as an insect repellent against prevalent alternatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer a clear perspective on its efficacy and application in vector control research.
Introduction to n-Nonanoylmorpholine (Picaridin)
n-Nonanoylmorpholine, more commonly known as Picaridin or Icaridin, has emerged as a leading synthetic insect repellent. Developed by Bayer AG in the 1980s, it serves as a viable alternative to DEET (N,N-diethyl-m-toluamide), offering comparable efficacy with a more favorable safety and cosmetic profile.[1] Picaridin is a piperidine derivative, and its mechanism of action is believed to involve the disruption of an insect's olfactory receptors, making it difficult for them to locate a host.[2] Unlike DEET, which can damage plastics and synthetic fabrics, Picaridin is non-corrosive.[3]
Comparative Efficacy: n-Nonanoylmorpholine vs. Alternatives
The selection of an appropriate insect repellent is critical in mitigating the transmission of vector-borne diseases. The following data, compiled from various studies, compares the complete protection times of n-Nonanoylmorpholine (Picaridin) with other widely used repellents.
| Active Ingredient | Concentration | Target Insect Species | Mean Complete Protection Time (CPT) in Hours | Key Findings & Citations |
| n-Nonanoylmorpholine (Picaridin) | 20% | Mosquitoes & Ticks | 8 - 14 | EPA registration data indicates long-lasting protection. A 2018 review of over 140 studies found no significant performance difference compared to DEET.[1] |
| 10% | Mosquitoes & Ticks | 5 - 12 | Provides substantial protection at a lower concentration.[1] | |
| 20% | Anopheles, Aedes, Culex, Mansonia spp. | >5 (97.4% protection) | Field studies in Cambodia showed equal performance to 20% DEET.[4] | |
| DEET | 23.8% | Mosquitoes | ~5 | Higher concentrations generally provide longer protection.[5] |
| 20-30% | Mosquitoes & Ticks | 6 - 8 | Considered the "gold standard" for repellent efficacy.[3] | |
| 25% | Anopheles gambiae | ~8.5 (95% bite reduction) | Field studies in Ghana demonstrated high protection levels.[6] | |
| IR3535 (Ethyl butylacetylaminopropionate) | 20% | Mosquitoes | Varies (up to 10) | Efficacy is dependent on formulation and mosquito species, with some studies showing shorter protection times.[5][6][7] |
| 7.5% | Mosquitoes | ~0.4 | Significantly shorter protection time at lower concentrations.[5] | |
| Oil of Lemon Eucalyptus (OLE) / PMD | 30-40% OLE | Mosquitoes & Ticks | Up to 6 | A leading plant-based repellent. PMD is the active ingredient.[1] |
Understanding the Mechanism of Action
The efficacy of a repellent is intrinsically linked to its mode of action. While research is ongoing, current understanding points to the following mechanisms for key repellents:
-
n-Nonanoylmorpholine (Picaridin): It is thought to work by creating a vapor barrier on the skin that blocks the insect's ability to sense a host. It is a weak agonist of certain odorant receptors, effectively confusing the insect's sensory apparatus.
-
DEET: This repellent acts on the insect's olfactory system by binding to and disrupting the function of odorant receptors in their antennae and mouthparts.[2] This makes it difficult for them to recognize human skin as a potential food source.[2][8]
-
IR3535: Classified as a biopesticide, it is inspired by a naturally occurring amino acid.[9] Its exact mechanism is less understood but is believed to interact with the insect's nervous system.
-
Natural Oils (e.g., Oil of Lemon Eucalyptus): The active compounds in these oils, such as PMD, are volatile and create a scent barrier that is unpleasant to insects, deterring them from landing and biting.
Standardized Protocols for Efficacy Testing
To ensure the generation of reliable and comparable data, standardized testing protocols are essential. The following methodologies are based on guidelines from the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA).[10][11][12][13][14][15][16][17]
Laboratory-Based "Arm-in-Cage" Test
This method provides a controlled environment to determine the Complete Protection Time (CPT) of a repellent.
Objective: To measure the duration a repellent provides complete protection from the bites of a specific mosquito species.
Materials:
-
Test repellent formulation
-
Control substance (e.g., ethanol or the repellent's base lotion without the active ingredient)
-
Cages containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae)
-
Human test subjects
-
Micropipette or syringe for precise application
-
Timer
Protocol:
-
Subject Preparation: Test subjects should avoid using any scented products for at least 24 hours prior to the test. A defined area of the forearm (e.g., 600 cm²) is marked for application.
-
Repellent Application: A precise amount of the test repellent (e.g., 1 ml) is applied evenly to the marked area of one arm. The other arm is treated with the control substance.
-
Initial Exposure: After a brief drying period (e.g., 30 minutes), the treated forearm is inserted into the mosquito cage for a fixed duration (e.g., 3 minutes).
-
Observation: The number of mosquitoes that land and bite (probe) are recorded. "Complete protection" is defined as no bites.
-
Subsequent Exposures: The treated arm is re-exposed to the mosquito cage at regular intervals (e.g., every 30 minutes) until the first confirmed bite occurs.
-
Data Recording: The time from the initial application to the first confirmed bite is recorded as the Complete Protection Time (CPT).
Caption: Workflow for the Arm-in-Cage repellent efficacy test.
Field Efficacy Evaluation
Field studies are crucial for assessing a repellent's performance under real-world conditions with wild insect populations.
Objective: To evaluate the protective efficacy of a repellent against a range of insect species in their natural habitat.
Protocol:
-
Site Selection: Choose at least two distinct ecological locations where target insect populations are prevalent (e.g., forest, marsh, urban area).[17]
-
Subject Recruitment and Training: Recruit human subjects and train them on proper repellent application and mosquito collection techniques (e.g., human landing catches).
-
Experimental Design: Employ a rotational design, such as a Latin Square, to minimize bias from individual attractiveness to insects and variations in time and location.
-
Repellent Application: Subjects apply the assigned repellent or placebo at the recommended dose to exposed skin.
-
Insect Collection: At specified intervals, subjects perform human landing collections for a set period (e.g., 10 minutes every hour). All mosquitoes that land on their exposed skin are collected using an aspirator before they can bite.
-
Data Analysis: The number and species of collected insects are identified. Repellency is calculated as the percentage reduction in landings on treated subjects compared to the control group.
Caption: Protocol for field evaluation of insect repellent efficacy.
Conclusion
n-Nonanoylmorpholine (Picaridin) stands as a highly effective insect repellent with a performance profile comparable to DEET for many key vector species.[1] Its excellent safety profile and cosmetic characteristics make it a strong candidate for widespread use in public health applications. The choice between Picaridin, DEET, and other repellents will ultimately depend on the specific target vectors, required duration of protection, and user preference. Adherence to standardized testing protocols is paramount for generating the robust data necessary to guide these critical decisions in the ongoing effort to combat vector-borne diseases.
References
-
EWG's guide to bug repellents | Environmental Working Group. (2023-08-14). Available at: [Link]
-
Functional Coatings by Natural and Synthetic Agents for Insect Control and Their Applications - MDPI. Available at: [Link]
-
Insect Repellent Testing: Methods and Standards for Efficacy and Safety. (2024-05-02). Available at: [Link]
-
Comparative efficacy of insect repellents against mosquito bites - PubMed. Available at: [Link]
-
Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC - NIH. Available at: [Link]
-
GUIDELINES FOR EFFICACY TESTING OF SPATIAL REPELLENTS - IRIS. Available at: [Link]
-
Repellent efficacy of the nanogel containing Acroptilon repens essential oil in comparison with DEET against Anopheles stephensi - PMC - NIH. (2023-10-09). Available at: [Link]
-
Effectiveness of plant-based repellents against different Anopheles species: a systematic review - PMC - PubMed Central. (2019-12-21). Available at: [Link]
-
Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin - EPA. (2010-07-07). Available at: [Link]
-
What is the comparative efficacy and safety of N,N-diethyl-meta-toluamide (DEET) versus picaridin as insect repellents? - Dr.Oracle. (2025-02-24). Available at: [Link]
-
Prolonged Efficacy of IR3535 Repellents Against Mosquitoes and Blacklegged Ticks in North America - ResearchGate. (2025-08-06). Available at: [Link]
-
Mode of action and toxicological effects of the sesquiterpenoid, nootkatone, in insects. (2022-03-23). Available at: [Link]
-
Guidelines for efficacy testing of mosquito repellents for human skin. (2009-04-21). Available at: [Link]
-
An Efficient Approach to Natural Insect Repellent Formulations - Journal of Water and Environmental Nanotechnology. (2024-07-17). Available at: [Link]
-
Field Evaluation of Picaridin Repellents Reveals Differences in Repellent Sensitivity between Southeast Asian Vectors of Malaria and Arboviruses - PubMed Central. (2014-12-18). Available at: [Link]
- US5298528A - Insect repellent - Google Patents.
-
Product Performance Test Guidelines: OPPTS 810.3700: Insect Repellents to be Applied to Human Skin [EPA 712-C-10-001] - Regulations.gov. (2010-07-23). Available at: [Link]
-
Evaluation of the efficacy of 20% IR3535® with a sustained-release formulation and 25% DEET insect repellents against mosquitoes in a field setting in Ghana - NIH. (2025-10-07). Available at: [Link]
-
Natural vs DEET: Which Insect Repellent Really Works? - Aussie Pharma Direct. (2025-10-09). Available at: [Link]
-
WHO Guidelines on Entomological Testing Services - Microbe Investigations. (2024-09-16). Available at: [Link]
-
Picaridin: a new insect repellent - ResearchGate. (2025-08-10). Available at: [Link]
-
Final Test Guideline; Product Performance of Skin-applied Insect Repellents of Insect and Other Arthropods (OPPTS Test Guideline No. 810.3700); Notice of Availability - Federal Register. (2010-08-06). Available at: [Link]
-
IR3535®: The Preferred Choice for Effective and Safe Insect Repellents | R&R Lotion®. Available at: [Link]
-
Mechanism of action of natural and biorational insecticides by Jacob Boyd Johnson A thesis submitted to the graduate faculty in. Available at: [Link]
-
Enhanced repellent and anti-nutritional activities of polymeric nanoparticles containing essential oils against red flour beetle, Tribolium castaneum - NIH. (2024-08-10). Available at: [Link]
-
The mysterious multi-modal repellency of DEET - PMC - PubMed Central - NIH. Available at: [Link]
-
Pesticide Product Performance Data Requirements for Products Claiming Efficacy Against Certain Invertebrate Pests - Federal Register. (2021-03-22). Available at: [Link]
Sources
- 1. ewg.org [ewg.org]
- 2. aussiepharmadirect.com.au [aussiepharmadirect.com.au]
- 3. droracle.ai [droracle.ai]
- 4. Field Evaluation of Picaridin Repellents Reveals Differences in Repellent Sensitivity between Southeast Asian Vectors of Malaria and Arboviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy of insect repellents against mosquito bites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the efficacy of 20% IR3535® with a sustained-release formulation and 25% DEET insect repellents against mosquitoes in a field setting in Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rrlotion.com [rrlotion.com]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. DSpace [iris.who.int]
- 12. epa.gov [epa.gov]
- 13. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]
- 14. regulations.gov [regulations.gov]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. Federal Register :: Final Test Guideline; Product Performance of Skin-applied Insect Repellents of Insect and Other Arthropods (OPPTS Test Guideline No. 810.3700); Notice of Availability [federalregister.gov]
- 17. Federal Register :: Pesticide Product Performance Data Requirements for Products Claiming Efficacy Against Certain Invertebrate Pests [federalregister.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
